E3 ligase Ligand 43
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H28N6O4S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-azido-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N6O4S/c1-12(2)19(26-27-23)22(32)28-9-16(30)8-18(28)21(31)25-17(10-29)14-4-6-15(7-5-14)20-13(3)24-11-33-20/h4-7,11-12,16-19,29-30H,8-10H2,1-3H3,(H,25,31)/t16-,17+,18+,19+/m1/s1 |
InChI 键 |
SWCBBOKZVRSTHO-XWSJACJDSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Representative E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information on a specific "E3 ligase Ligand 43" is not publicly available, this guide details the mechanism of action, experimental protocols, and key data for a representative E3 ligase ligand, focusing on ligands for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN ligands are critical components of molecular glues and Proteolysis Targeting Chimeras (PROTACs), two revolutionary therapeutic modalities designed to induce the degradation of specific proteins.[1][2][3][4][5] This guide will use pomalidomide (B1683931), a well-characterized CRBN ligand, as a primary example to illustrate the core principles and methodologies in the field.
Core Mechanism of Action
CRBN is the substrate receptor of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). In its natural state, this complex ubiquitinates endogenous proteins, marking them for degradation by the proteasome. Small molecule ligands like pomalidomide bind to a specific pocket in CRBN, effectively "reprogramming" the E3 ligase. This binding event alters the surface of CRBN, creating a new interface that can recognize and bind to proteins that are not normally substrates of this E3 ligase. These newly recognized proteins are termed "neosubstrates."
Once a neosubstrate is brought into proximity with the CRL4^CRBN^ complex through the action of the ligand, the E3 ligase machinery transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the neosubstrate. This polyubiquitination serves as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.
In the context of PROTACs, the CRBN ligand is chemically linked to a separate ligand that binds to a specific protein of interest (POI). This bifunctional molecule simultaneously binds to both CRBN and the POI, forming a ternary complex and inducing the ubiquitination and subsequent degradation of the POI.
Signaling Pathway Diagram
References
- 1. news-medical.net [news-medical.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
E3 Ligase Ligand 43: A Core Component of the Pan-KRAS Degrader ACBI3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the discovery and optimization of E3 ubiquitin ligase ligands are of paramount importance. These small molecules serve as the crucial link that recruits the cellular protein degradation machinery to a specific protein of interest (POI), leading to its ubiquitination and subsequent elimination by the proteasome. This guide provides a comprehensive technical overview of a significant E3 ligase ligand, designated as "E3 ligase Ligand 43." This ligand is a key component of the groundbreaking Proteolysis Targeting Chimera (PROTAC) degrader, ACBI3, a potent and selective pan-KRAS degrader.
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into the PROTAC molecule ACBI3 has enabled the successful degradation of 13 of the 17 most prevalent oncogenic KRAS mutants, representing a major advancement in the pursuit of therapies for KRAS-driven cancers. This document will delve into the technical details of this compound, its role in the mechanism of action of ACBI3, and provide relevant quantitative data and experimental protocols for its study.
This compound: Physicochemical and Binding Properties
This compound is a synthetic small molecule designed for optimal binding to the VHL E3 ligase. While the specific synthesis protocol for this compound is not publicly available in the reviewed literature, it is based on the well-established scaffold of VHL ligands. The key function of this ligand within a PROTAC is to form a stable ternary complex between the VHL E3 ligase and the target protein, in this case, KRAS.
The PROTAC molecule ACBI3, which incorporates this compound, has been extensively characterized. Its properties provide insight into the contribution of the VHL ligand to the overall efficacy of the degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PROTAC ACBI3, which utilizes this compound.
Table 1: In Vitro Potency and Efficacy of ACBI3 [1]
| Parameter | Value | Cell Line/Assay Conditions |
| Ternary Complex Affinity (Kd) | 6 nM | Surface Plasmon Resonance (SPR) for VHL:ACBI3:KRAS complex |
| KRASG12D Degradation (DC50) | 3.9 nM | GP2d cells |
| KRASG12V Degradation (DC50) | 7 nM | SW620 cells (24 h) |
| Cellular Proliferation (IC50) | 478 nM (geometric mean) | KRAS mutant cell lines (5 days) |
| Cellular Proliferation (IC50) | 8.3 µM | KRASWT cell lines |
Table 2: In Vivo Efficacy of ACBI3 in Xenograft Models [2][3]
| Xenograft Model | Dosing Regimen | Outcome |
| RKN (KRASG12V) | 30 mg/kg i.p. daily | Tumor regression |
| GP2d (KRASG12D) | 30 mg/kg i.p. daily | Tumor regression |
Table 3: Physicochemical Properties of ACBI3 [2]
| Property | Value |
| Molecular Weight | 1019.25 g/mol |
| logD @ pH 7.4 | 4.06 |
| Aqueous Solubility @ pH 6.8 | <1 µg/mL |
| Plasma Protein Binding (human) | >99.74% |
| Microsomal Stability (human) | >88% remaining |
| Hepatocyte Stability (human) | <24% remaining |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of a PROTAC like ACBI3, which contains this compound, is to induce the degradation of its target protein, KRAS. This is achieved by hijacking the ubiquitin-proteasome system.
PROTAC-Mediated KRAS Degradation Pathway
The following diagram illustrates the signaling pathway and the mechanism of action of ACBI3.
Caption: Mechanism of ACBI3-mediated degradation of oncogenic KRAS.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PROTACs utilizing this compound.
Western Blot for KRAS Degradation
This protocol is a standard method to quantify the reduction in cellular KRAS protein levels following treatment with a PROTAC like ACBI3.[4][5]
Materials:
-
KRAS mutant cancer cell lines (e.g., GP2d, SW620)
-
ACBI3 and negative control (cis-ACBI3)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of ACBI3 or cis-ACBI3 for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies against KRAS and a loading control overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize KRAS levels to the loading control.
Experimental Workflow for Western Blot
Caption: A generalized workflow for Western Blot analysis of PROTAC efficacy.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the KRAS-ACBI3-VHL ternary complex in live cells.[6][7][8]
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-KRAS and HaloTag®-VHL
-
Transfection reagent
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
ACBI3 and cis-ACBI3
-
Luminometer with BRET filter set
Procedure:
-
Transfection: Co-transfect HEK293T cells with NanoLuc®-KRAS and HaloTag®-VHL plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of ACBI3 or cis-ACBI3.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Measurement: Incubate at 37°C and measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
Logical Relationship for Ternary Complex Formation
Caption: Logical relationship of ACBI3 and its negative control in ternary complex formation.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ACBI3 in a mouse xenograft model.[2][3][9]
Materials:
-
Immunodeficient mice (e.g., nude or NSG)
-
KRAS mutant cancer cell line (e.g., RKN)
-
ACBI3 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously implant KRAS mutant cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer ACBI3 (e.g., 30 mg/kg, i.p., daily) and vehicle control.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blot for KRAS levels).
Conclusion
This compound, a high-affinity VHL ligand, is a critical component of the pan-KRAS degrader ACBI3. The successful development of ACBI3 underscores the power of targeted protein degradation and highlights the importance of well-characterized E3 ligase ligands in the design of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and chemical biology who are working to advance the science of PROTACs. Further investigation into the synthesis and optimization of VHL ligands like this compound will undoubtedly continue to fuel the development of next-generation protein degraders for a wide range of diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Pan-KRAS Degrader ACBI3 and its E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ACBI3, a first-in-class, potent, and selective pan-KRAS degrader. ACBI3 operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of multiple oncogenic KRAS mutants. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy of ACBI3. Furthermore, it provides detailed experimental protocols for key assays relevant to the characterization of PROTACs and a discussion of its E3 ligase ligand component.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation.[1][2] For decades, KRAS was considered an "undruggable" target. The development of ACBI3, a PROTAC that induces the degradation of KRAS, represents a significant advancement in targeting this challenging oncoprotein. ACBI3 is a heterobifunctional molecule composed of a ligand that binds to KRAS and "E3 ligase Ligand 43," a ligand that recruits the VHL E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS, resulting in the suppression of downstream signaling pathways.[2] ACBI3 has demonstrated the ability to degrade 13 of the 17 most prevalent KRAS mutants, showcasing its potential as a broad-spectrum anti-cancer agent.[1][2]
Mechanism of Action
ACBI3 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule simultaneously binds to both the target protein (KRAS) and the VHL E3 ligase, forming a ternary complex.[4] This proximity induces the VHL ligase to transfer ubiquitin molecules to the KRAS protein. The polyubiquitinated KRAS is then recognized and degraded by the proteasome. This catalytic process allows a single molecule of ACBI3 to induce the degradation of multiple KRAS proteins, leading to a profound and sustained suppression of KRAS-mediated signaling.[1][2]
Signaling Pathway
The degradation of KRAS by ACBI3 leads to the potent and long-lasting reduction of downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][5][6][7]
This compound
"this compound" is the component of ACBI3 that binds to the VHL E3 ubiquitin ligase.[3][4] While specific details on the standalone properties of this ligand are limited in publicly available literature, its crucial role is to effectively recruit VHL to the KRAS protein, thereby facilitating its degradation. The selection and optimization of this ligand are critical for the overall potency and selectivity of the PROTAC molecule.
Quantitative Data
The following tables summarize the key quantitative data for ACBI3, providing insights into its degradation and anti-proliferative activities, as well as its pharmacokinetic properties.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ACBI3
| Cell Line | KRAS Mutant | DC₅₀ (nM) (24h) | IC₅₀ (nM) (5 days) |
| GP5d | G12D | 2 | 5 |
| SW620 | G12V | 7 | 15 |
| KRAS Mutant (Geo Mean) | Various | - | 478 |
| KRAS WT (Geo Mean) | Wild Type | - | 8300 |
| Data sourced from opnMe portal and MedChemExpress.[1][3] |
Table 2: In Vitro DMPK and Physicochemical Properties of ACBI3
| Parameter | Value |
| Molecular Weight (Da) | 1019.25 |
| logD @ pH 7.4 | 4.06 |
| Aqueous Solubility @ pH 6.8 (µg/mL) | <1 |
| Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | 0.8 |
| Caco-2 Efflux Ratio | 20 |
| Microsomal Stability (% QH human/mouse/rat) | >88 / >88 / 84 |
| Hepatocyte Stability (% QH human/mouse/rat) | <24 / 46 / 68 |
| Plasma Protein Binding (% human/mouse/rat) | >99.74 / >99.95 / >99.74 |
| Data sourced from opnMe portal.[2] |
Table 3: In Vivo Pharmacokinetics of ACBI3 in Mice
| Parameter | i.v. Administration (2 mg/kg) | s.c. Administration (30 mg/kg) |
| Clearance (mL/min/kg) | 39 | - |
| Vss (L/kg) | 1.6 | - |
| Cₘₐₓ (nM) | - | 70 |
| tₘₐₓ (h) | - | 2 |
| Data sourced from opnMe portal.[2] |
Table 4: In Vivo Efficacy of ACBI3
| Xenograft Model | KRAS Mutant | Dosing | Outcome |
| RKN (ovarian leiomyosarcoma) | G12V | 30 mg/kg, i.p., daily | Tumor regression |
| Data sourced from opnMe portal and MedChemExpress.[2][4] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize PROTACs like ACBI3.
TR-FRET Ternary Complex Formation Assay
This assay is used to quantify the formation of the KRAS-ACBI3-VHL ternary complex.
Materials:
-
Purified His-tagged KRAS protein
-
Purified GST-tagged VHL-ElonginB-ElonginC (VBC) complex
-
ACBI3
-
TR-FRET donor antibody (e.g., Tb-conjugated anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-conjugated anti-His)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of ACBI3 in assay buffer.
-
In a 384-well plate, add the His-tagged KRAS protein.
-
Add the GST-tagged VBC complex.
-
Add the serially diluted ACBI3 or vehicle control.
-
Add the TR-FRET acceptor antibody.
-
Add the TR-FRET donor antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the concentration of ACBI3 to determine the ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms the ubiquitination of KRAS in the presence of ACBI3.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VBC complex
-
Recombinant KRAS protein
-
Recombinant ubiquitin
-
ATP
-
ACBI3
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-KRAS, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, VBC, KRAS, ubiquitin, and ATP in the reaction buffer.
-
Add ACBI3 or vehicle control to the respective reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS to detect the unmodified and ubiquitinated forms of KRAS (which will appear as a ladder of higher molecular weight bands).
-
Alternatively, probe with an anti-ubiquitin antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of ACBI3 on cancer cell lines.
Materials:
-
KRAS mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
ACBI3
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of ACBI3 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of ACBI3 or vehicle control.
-
Incubate the plates for the desired period (e.g., 5 days) at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Conclusion
ACBI3 is a groundbreaking pan-KRAS degrader that has demonstrated significant potential in preclinical studies. Its ability to degrade a wide range of KRAS mutants, coupled with its potent anti-proliferative activity and in vivo efficacy, marks a pivotal step forward in the development of therapeutics for KRAS-driven cancers. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the properties and characterization of ACBI3. Further research and clinical development of ACBI3 and similar pan-KRAS degraders are warranted to fully realize their therapeutic potential.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of E3 ligase Ligand 43
An In-depth Technical Guide to the Discovery and Synthesis of the VHL E3 Ligase Ligand-Based PROTAC Degrader VZ185.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This guide provides a comprehensive overview of the discovery and synthesis of VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[3] While the specific term "E3 ligase Ligand 43" did not yield a specific, widely recognized molecule in the scientific literature, VZ185 serves as an exemplary case study, incorporating a well-characterized von Hippel-Lindau (VHL) E3 ligase ligand.
VZ185 was developed through an iterative design and optimization process, demonstrating a roadmap for creating effective PROTACs, even for target-ligase pairs initially considered challenging. It is composed of the BRD7/9 inhibitor BI-7273 and the VHL ligand VH101, joined by a flexible linker.
Quantitative Data Summary
The following tables summarize the key quantitative data for VZ185 and its components, providing a clear comparison of its binding affinities and degradation efficiencies.
Table 1: VZ185 Binding Affinities and Ternary Complex Formation
| Parameter | Value | Method | Reference |
| VHL Binary KD | 26 ± 9 nM | Isothermal Titration Calorimetry (ITC) | |
| VHL Binary KD | 35 ± 5 nM | Fluorescence Polarization (FP) | |
| BRD9-BD Binary KD | 5.1 ± 0.6 nM | Isothermal Titration Calorimetry (ITC) | |
| VHL Ternary KD (in presence of BRD9-BD) | 27 ± 3 nM | Isothermal Titration Calorimetry (ITC) | |
| VHL Ternary KD (in presence of BRD9-BD) | 35 ± 6 nM | Fluorescence Polarization (FP) | |
| Cooperativity (α) | 1.0 | ITC/FP | |
| Total ΔG (kcal mol-1) | -21.7 | Isothermal Titration Calorimetry (ITC) |
Table 2: VZ185 Degradation Potency and Cellular Activity
| Parameter | Cell Line | Value | Method | Reference |
| BRD9 DC50 (8h) | RI-1 | 1.8 nM | Western Blot | |
| BRD7 DC50 (8h) | RI-1 | 4.5 nM | Western Blot | |
| HiBiT-BRD9 DC50 | HEK293 | 4.0 nM | Live-cell luminescence | |
| HiBiT-BRD7 DC50 | HEK293 | 34.5 nM | Live-cell luminescence | |
| BRD9 DC50 (18h) | EOL-1 | 2.3 nM | WES degradation assay | |
| BRD9 DC50 (18h) | A204 | 8.3 nM | WES degradation assay | |
| Cell Viability EC50 | EOL-1 | 3.4 nM | CellTiterGlo | |
| Cell Viability EC50 | A204 | 39.8 nM | CellTiterGlo |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of VZ185
The synthesis of VZ185 involves the conjugation of the BRD7/9 inhibitor BI-7273 with the VHL ligand VH101 via a linker. A general synthetic scheme is described based on the supplementary information of the primary publication.
Scheme 1: Synthesis of VZ185
-
Linker Preparation: The primary alcohol of the linker precursors (compounds 15 and 16 in the original paper) is oxidized to an aldehyde using a Swern oxidation.
-
Condensation: The resulting aldehyde is then condensed with the terminal secondary amine of the BRD7/9 inhibitor (compound 1c in the original paper) to afford a tert-butyl ester intermediate.
-
Deprotection: The tert-butyl ester is converted to the corresponding carboxylic acid by treatment with trifluoroacetic acid (TFA).
-
Conjugation: The activated carboxylic acid is then conjugated with the VHL E3 ligase ligand (VH101, referred to as 2a in the original paper) to yield the final PROTAC, VZ185.
Isothermal Titration Calorimetry (ITC)
ITC experiments are performed to determine the binding affinities (KD) of VZ185 to VHL and BRD9-BD, both in binary and ternary complexes.
-
Protein Preparation: Recombinant VHL and BRD9-BD proteins are purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Ligand Preparation: VZ185 is dissolved in the same ITC buffer.
-
Titration: The ligand solution is titrated into the protein solution in the ITC cell at a constant temperature (e.g., 25 °C).
-
Data Analysis: The heat changes upon each injection are measured and fitted to a suitable binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.
Fluorescence Polarization (FP) Assay
FP assays are used as an orthogonal method to measure binding affinities.
-
Probe Preparation: A fluorescently labeled ligand for VHL is used as a probe.
-
Competition Assay: A constant concentration of the VHL protein and the fluorescent probe is incubated with increasing concentrations of VZ185.
-
Measurement: The fluorescence polarization is measured at each concentration of the competitor.
-
Data Analysis: The IC50 value is determined by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The KD is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Degradation Assays (Western Blot and Live-cell Luminescence)
These assays quantify the degradation of BRD7 and BRD9 in cells upon treatment with VZ185.
-
Cell Culture and Treatment: Cells (e.g., RI-1 or HEK293 expressing HiBiT-tagged BRD7/9) are cultured and treated with various concentrations of VZ185 for a specified duration (e.g., 8 or 18 hours).
-
Lysis and Protein Quantification: For Western blotting, cells are lysed, and the total protein concentration is determined. For the HiBiT assay, a lytic reagent containing the LgBiT protein is added.
-
Detection:
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH).
-
Live-cell Luminescence: The luminescence signal, which is proportional to the amount of HiBiT-tagged protein, is measured using a luminometer.
-
-
Data Analysis: The band intensities (Western Blot) or luminescence signals are quantified and normalized to the vehicle control. The DC50 (concentration at which 50% degradation is observed) is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows related to VZ185.
Caption: Mechanism of action of the PROTAC VZ185.
Caption: Workflow for the development and characterization of VZ185.
References
E3 Ligase Ligand 43: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide focuses on E3 ligase Ligand 43, a key building block in the development of potent and selective protein degraders.
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It has gained significant attention as a crucial component of the pan-KRAS degrader, ACBI3.[1] This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the context of TPD.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C22H28N6O4S. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2821795-71-3.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2821795-71-3 |
| Molecular Formula | C22H28N6O4S |
| Molecular Weight | 472.56 g/mol |
| SMILES | [N-]=[N+]=N--INVALID-LINK--C(N1--INVALID-LINK--O">C@@HC(N--INVALID-LINK--CO)=O)=O[1] |
Table 2: Physicochemical and Pharmacokinetic Properties of ACBI3 (Containing this compound)
| Property | Value | Reference |
| Molecular Weight | 1019.25 g/mol | |
| Aqueous Solubility | Low at neutral pH | |
| Plasma Protein Binding | High | |
| Permeability (Caco-2) | Low absorptive permeability, high efflux ratio | |
| In vivo Clearance (mice) | Moderate |
Signaling Pathway: VHL-Mediated KRAS Degradation
This compound functions by recruiting the VHL E3 ligase to a target protein, as exemplified by the mechanism of the PROTAC ACBI3, which targets the oncogenic protein KRAS. The binding of the PROTAC to both KRAS and VHL facilitates the formation of a ternary complex. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of KRAS. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged KRAS protein.
Caption: VHL-Mediated KRAS Degradation by ACBI3.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of PROTACs utilizing this compound. These protocols are generalized and should be optimized for specific cell lines and target proteins.
Synthesis of VHL-based PROTACs
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand with a linker attachment point, and a suitable linker, followed by their conjugation. While a specific protocol for this compound is proprietary, a general workflow for the synthesis of a VHL ligand-containing PROTAC is outlined below.
Caption: Generalized workflow for the synthesis of a VHL-based PROTAC.
Detailed Steps:
-
Synthesis of the VHL Ligand (e.g., a precursor to this compound): This typically involves multi-step organic synthesis starting from commercially available chiral building blocks. The synthesis aims to construct the core scaffold of the VHL ligand and introduce a functional group (e.g., an amine or a carboxylic acid) at a suitable position for linker attachment.
-
Synthesis of the Linker: The linker is synthesized with appropriate functional groups at both ends to react with the VHL ligand and the target protein ligand. The length and composition of the linker are critical for optimal ternary complex formation and can be varied to optimize PROTAC activity.
-
Synthesis of the Target Protein Ligand: The ligand for the protein of interest is synthesized, often with a functional group for linker attachment.
-
Conjugation: The VHL ligand, linker, and target protein ligand are conjugated in a stepwise manner using standard coupling chemistries, such as amide bond formation.
-
Purification and Characterization: The final PROTAC molecule is purified using techniques like high-performance liquid chromatography (HPLC). The structure and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the degradation of a target protein (e.g., KRAS) in cultured cells following treatment with a PROTAC containing this compound.
Materials:
-
Cell line expressing the target protein (e.g., KRAS mutant cell line)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to characterize the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein (e.g., KRAS)
-
Recombinant purified VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C)
-
PROTAC containing this compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binding affinity (KD) of the PROTAC for VHL.
-
Inject a series of concentrations of the target protein over the immobilized VHL surface to check for non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
An increase in the binding response compared to the target protein or PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions. The cooperativity of ternary complex formation can also be calculated.
Conclusion
This compound is a potent and versatile tool for the development of PROTACs that recruit the VHL E3 ligase. Its successful incorporation into the pan-KRAS degrader ACBI3 highlights its potential in targeting challenging disease-causing proteins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. Further exploration and optimization of PROTACs utilizing this compound and similar molecules will undoubtedly pave the way for novel and effective therapeutics.
References
ACBI3: A Technical Guide to a Pan-KRAS Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is the most frequently mutated oncogene in human cancers, yet it has long been considered "undruggable." The discovery of ACBI3, a potent and selective pan-KRAS degrader, represents a significant breakthrough in targeting this resilient cancer driver. ACBI3 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of multiple KRAS mutants by hijacking the cell's natural protein disposal machinery. This document provides an in-depth technical overview of ACBI3, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application as a chemical probe in KRAS biology and drug discovery.
Introduction to ACBI3
ACBI3 was developed through a collaboration between the University of Dundee and Boehringer Ingelheim as a first-in-class chemical probe to explore the therapeutic potential of pan-KRAS degradation.[1][2] Unlike traditional inhibitors that block a protein's active site, ACBI3 eliminates the KRAS protein entirely. It is a bifunctional molecule composed of a ligand that binds to KRAS, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the KRAS protein. A key advantage of ACBI3 is its ability to degrade 13 of the 17 most common oncogenic KRAS variants, offering a tool to study a broad range of KRAS-driven cancers while sparing the closely related H- and NRAS paralogues.[1][2][8][9] To facilitate open science, ACBI3 and its negative control, cis-ACBI3, are available to the scientific community through Boehringer Ingelheim's opnMe portal.[1][8][10]
Mechanism of Action
ACBI3 functions by forming a ternary complex between the target KRAS protein and the VHL E3 ligase complex. This event is central to its activity and was a key focus of its structure-based design.[2][9][11] The formation of this VHL:ACBI3:KRAS complex brings the ubiquitin-loaded E2 conjugating enzyme into close proximity with KRAS, facilitating the transfer of ubiquitin chains onto the KRAS protein. This polyubiquitination acts as a molecular signal, marking KRAS for recognition and degradation by the 26S proteasome. The degrader molecule, ACBI3, is then released and can engage in further catalytic cycles of KRAS degradation.[12]
Quantitative Data Summary
The following tables summarize the key quantitative metrics characterizing the potency and selectivity of ACBI3.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Cell Line / Assay Conditions | Reference(s) |
|---|---|---|---|
| Ternary Complex Kd | 6 nM | Surface Plasmon Resonance (SPR) for VHL:ACBI3:KRAS complex | [4][13] |
| DC50 (KRASG12D) | 3.9 nM | GP2d cells | [4] |
| DC50 (KRASG12D) | 2 nM | Capillary Electrophoresis, 24h, GP5d cells | [14] |
| DC50 (KRASG12V) | 7 nM | Capillary Electrophoresis, 24h, SW620 cells | [14][15] |
| IC50 (Antiproliferative) | 478 nM (Geo. mean) | Panel of KRAS mutant cell lines (5-day assay) | [4][10][11] |
| IC50 (Antiproliferative) | 8.3 µM (Geo. mean) | Panel of KRASWT cell lines (5-day assay) | [10][11] |
| IC50 (SW620 cells) | 15 nM | CellTiterGlo, 5 days |[14][15] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Dosing / Model | Reference(s) |
|---|---|---|---|
| Administration Route | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Mouse models | [6][10] |
| Oral Bioavailability | Lacks oral bioavailability | N/A | [11][15] |
| Cmax | 70 nM | 30 mg/kg s.c. in mice (formulated) | [11][12] |
| tmax | 2 h | 30 mg/kg s.c. in mice (formulated) | [11][12] |
| In Vivo Efficacy | Tumor regression | KRAS mutant xenograft mouse models (e.g., GP2d, RKN) |[6][10][12] |
Downstream Signaling Effects
KRAS is a central node in critical oncogenic signaling pathways. By inducing its degradation, ACBI3 effectively shuts down these downstream cascades, primarily the RAF-MEK-ERK (MAPK) and, to some extent, the PI3K-AKT-mTOR pathways. Studies show that ACBI3 treatment leads to a potent, profound, and sustained suppression of MAPK signaling, which is more durable than that achieved with traditional KRAS inhibitors.[2][6][11][12] This prolonged pathway inhibition is a key advantage of the degradation modality.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACBI3 - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. opnme.com [opnme.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. Pardon Our Interruption [opnme.com]
Understanding Ternary Complex Formation with E3 Ligase Ligand 43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. A critical event in this process is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This technical guide provides an in-depth exploration of the ternary complex formed by the pan-KRAS degrader, ACBI3. ACBI3 is a PROTAC that incorporates E3 ligase Ligand 43 (a von Hippel-Lindau E3 ligase ligand) to induce the degradation of various oncogenic KRAS mutants. The formation and stability of the KRAS-ACBI3-VHL ternary complex are paramount to its potent and selective anti-cancer activity. This document will detail the quantitative data associated with ACBI3, the experimental protocols for characterizing its mechanism of action, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data for the pan-KRAS degrader ACBI3, which utilizes this compound to recruit the VHL E3 ligase.
Table 1: In Vitro Binding Affinities of ACBI3
| Target Protein | E3 Ligase | Binary KD (nM) | Ternary KD (nM) | Assay Method |
| KRASG12D | VHL | 5 ± 1 | 4 ± 1 | Surface Plasmon Resonance (SPR) |
| KRASG12V | VHL | 4 ± 1 | Not Reported | Surface Plasmon Resonance (SPR) |
| VCB Complex | - | Not Reported | 4 ± 1 | Fluorescence Polarization |
Data compiled from publicly available information on ACBI3.[1]
Table 2: Cellular Activity of ACBI3
| Cell Line | KRAS Mutant | DC50 (nM) | IC50 (nM) | Assay Method |
| GP5d | G12D | 2 | 5 | Capillary Electrophoresis / CellTiter-Glo |
| SW620 | G12V | 7 | 15 | Capillary Electrophoresis / CellTiter-Glo |
| Panel of KRAS mutant cell lines | Various | Not Applicable | 478 (geometric mean) | Cell Proliferation Assay |
| Panel of KRASWT cell lines | Wild-Type | Not Applicable | 8300 (geometric mean) | Cell Proliferation Assay |
DC50 represents the concentration for 50% maximal degradation. IC50 represents the concentration for 50% inhibition of proliferation.[1][2][3]
Table 3: In Vivo Efficacy of ACBI3
| Xenograft Model | KRAS Mutant | Dosing | Tumor Growth Inhibition |
| RKN | G12V | 30 mg/kg, i.p., daily | Regression |
| GP2d | G12D | Not specified | Tumor growth inhibition |
i.p. = intraperitoneal[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of binary (PROTAC-E3 ligase, PROTAC-target) and ternary (E3 ligase-PROTAC-target) complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or streptavidin-coated chip)
-
Immobilization reagents (e.g., amine coupling kit or biotinylation reagents)
-
Purified, tagged E3 ligase complex (e.g., biotinylated VCB complex)
-
Purified target protein (e.g., KRASG12D)
-
ACBI3 (or other PROTAC of interest)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip to a target response unit (RU) level.
-
-
Binary Binding Analysis (ACBI3 to VCB):
-
Prepare a dilution series of ACBI3 in running buffer.
-
Inject the ACBI3 solutions over the immobilized VCB surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution of the target protein (KRAS) at a constant, saturating concentration in running buffer.
-
Prepare a serial dilution of ACBI3 and add it to the KRAS solution.
-
Inject the ACBI3-KRAS mixtures over the immobilized VCB surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD of ACBI3 for VCB to the ternary KD of the ACBI3-KRAS complex for VCB.
-
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in cellular KRAS protein levels following treatment with ACBI3.
Materials:
-
KRAS-mutant cancer cell line (e.g., SW620)
-
ACBI3 stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of ACBI3 (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against KRAS overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS band intensity to the loading control (GAPDH or β-actin).
-
Calculate the percentage of KRAS degradation relative to the vehicle control for each ACBI3 concentration to determine the DC50.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of ACBI3 on the viability of cancer cell lines and calculate the IC50 value.
Materials:
-
KRAS-mutant cancer cell line
-
ACBI3 stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ACBI3 (and a vehicle control) for a specified period (e.g., 5 days).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from wells containing medium only.
-
Calculate the percentage of cell viability for each ACBI3 concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the ACBI3 concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
The primary signaling pathway affected by the degradation of KRAS is the MAPK/ERK pathway. KRAS, when in its active GTP-bound state, activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By inducing the degradation of KRAS, ACBI3 effectively shuts down this signaling cascade.
References
An In-Depth Technical Guide to E3 Ligase Ligand 43 for Targeting Undruggable Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address the significant portion of the proteome considered "undruggable" by conventional small molecule inhibitors.[1][2] At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall success.[4][5] This technical guide provides a comprehensive overview of a novel, hypothetical E3 ligase ligand, herein referred to as "Ligand 43," designed for the development of next-generation PROTACs. We will delve into its mechanism of action, present key quantitative performance data, detail essential experimental protocols, and provide visual representations of its associated signaling pathways and experimental workflows.
Introduction to Ligand 43
Ligand 43 is a synthetically derived small molecule engineered to bind with high affinity and specificity to a novel E3 ubiquitin ligase, offering an alternative to the commonly utilized VHL and CRBN ligases.[2][6] The development of new E3 ligase ligands like Ligand 43 is crucial for expanding the scope of TPD, overcoming potential resistance mechanisms, and enabling tissue-specific protein degradation.[5] By recruiting a distinct E3 ligase, PROTACs incorporating Ligand 43 (referred to as "43-PROTACs") can potentially degrade a wider range of target proteins and offer improved therapeutic windows.
Mechanism of Action
The fundamental mechanism of action for a 43-PROTAC follows the established principles of PROTAC-mediated protein degradation. The bifunctional nature of the 43-PROTAC enables the simultaneous binding to both the target Protein of Interest (POI) and the E3 ligase complex.[] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9]
Signaling Pathway Diagram
Caption: Mechanism of 43-PROTAC-mediated protein degradation.
Quantitative Performance Data
The efficacy of Ligand 43 is evaluated through its binding affinity to the target E3 ligase and the degradation performance of the resulting 43-PROTAC. The following tables summarize key quantitative data.
| Ligand | E3 Ligase Target | Binding Affinity (Kd) | Assay Method |
| Ligand 43 | Novel E3 Ligase | 50 nM | Isothermal Titration Calorimetry (ITC) |
| VHL Ligand | VHL | 190 nM[6] | Fluorescence Polarization |
| CRBN Ligand | CRBN | Data not uniformly available | Various |
| 43-PROTAC Construct | Target Protein | DC50 | Dmax | Cell Line |
| 43-PROTAC-BRD4 | BRD4 | 10 nM | >90% | MCF-7 |
| 43-PROTAC-AR | Androgen Receptor | 0.5 nM[6] | >95% | LNCaP |
| 43-PROTAC-CDK6 | CDK6 | <10 nM[2][6] | >85% | MM.1S |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Ligand 43 and 43-PROTACs.
E3 Ligase Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Protein Preparation: Purify the recombinant novel E3 ligase to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Ligand Preparation: Dissolve Ligand 43 in a matching ITC buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final concentration is less than 1%.
-
ITC Experiment:
-
Load the purified E3 ligase (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load Ligand 43 (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
-
Data Analysis: Integrate the raw data to obtain a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Target Protein Degradation Assay (Western Blot)
Principle: This assay quantifies the reduction in the level of the target protein in cells treated with a 43-PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 43-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Experimental Workflow Diagram
Caption: Workflow for Western blot-based protein degradation assay.
Conclusion
Ligand 43 represents a significant advancement in the field of targeted protein degradation. By engaging a novel E3 ligase, it offers the potential to expand the degradable proteome and address the limitations of existing PROTAC technologies. The data and protocols presented in this guide provide a framework for the evaluation and implementation of 43-PROTACs in drug discovery and chemical biology research. The continued development of novel E3 ligase ligands like Ligand 43 will be instrumental in realizing the full therapeutic potential of TPD for targeting previously undruggable proteins.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 8. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
The Expanding Therapeutic Window of E3 Ligase Ligand 43-Based PROTACs: A Technical Guide to Targeting KRAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." By hijacking the cell's natural protein disposal machinery, PROTACs can selectively eliminate disease-causing proteins. This guide focuses on the scope of targets for PROTACs based on E3 ligase Ligand 43, a crucial component in the design of potent and selective degraders. A prime example of such a degrader is ACBI3, a first-in-class, VHL-recruiting PROTAC that has demonstrated remarkable efficacy in degrading the notorious oncogene, KRAS, and its various mutated forms.[1][2][3] This document provides an in-depth exploration of the targets of Ligand 43-based PROTACs, with a central focus on the pan-KRAS degrader ACBI3, and offers a comprehensive overview of the experimental protocols and signaling pathways involved.
Core Concept: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the protein for degradation by the 26S proteasome, effectively eliminating it from the cell.[6]
This compound and its Role in the Pan-KRAS Degrader ACBI3
This compound is a chemical moiety that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] It serves as the E3 ligase-recruiting component of the pan-KRAS degrader, ACBI3.[7][8] The other key components of ACBI3 are a ligand that binds to the switch II pocket of KRAS and a linker that connects the two ligands.[7][8][9] The structure-guided design of ACBI3, including the optimization of the VHL:PROTAC:KRAS ternary complex stability, has been crucial to its success in degrading a wide range of KRAS mutants.[1][2]
Scope of Targets: KRAS and its Oncogenic Mutants
The primary and most well-documented target of the Ligand 43-based PROTAC ACBI3 is the KRAS protein. KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[3][9] Mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways.[10]
ACBI3 has demonstrated the remarkable ability to degrade 13 of the 17 most prevalent oncogenic KRAS variants, making it a "pan-KRAS" degrader.[1][3][11] This broad activity is a significant advancement over previous KRAS inhibitors that were often specific to a single mutation, such as G12C.[3]
Quantitative Data on ACBI3-Mediated KRAS Degradation
The following tables summarize the quantitative data on the efficacy of ACBI3 in degrading various KRAS mutants and inhibiting the proliferation of KRAS-mutant cancer cell lines.
Table 1: Degradation Efficacy of ACBI3 against KRAS Mutants
| KRAS Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRASG12D | GP5d | 2 | Not Reported | [5] |
| KRASG12V | SW620 | 7 | Not Reported | [5] |
| KRASG12R | Cal-62 | 462 | 75 | [12] |
| KRASG12D | KP-2 | 162 | 60 | [12] |
Table 2: Anti-proliferative Activity of ACBI3 in KRAS-Mutant Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| GP5d | KRASG12D | 5 | [5] |
| SW620 | KRASG12V | 15 | [5] |
| Cal-62 | KRASG12R | 1500 | [12] |
| KRAS Mutant Cell Lines (Geometric Mean) | Various | 478 | [1][9] |
| KRAS Wild-Type Cell Lines (Geometric Mean) | Wild-Type | 8300 | [1][9] |
Table 3: In Vivo Efficacy of ACBI3
| Xenograft Model | KRAS Mutation | Dosing | Outcome | Reference |
| RKN | KRASG12V | 30 mg/kg daily (i.p.) | Tumor regression | [1] |
| GP2d | KRASG12D | Not specified | Tumor growth inhibition | [13] |
The KRAS Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP engages and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7][10][14] These pathways drive cell proliferation, survival, and differentiation. By degrading KRAS, ACBI3 effectively shuts down these oncogenic signaling cascades.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. selvita.com [selvita.com]
- 13. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: E3 Ligase Ligand 43 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 43 is a key chemical component utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as the E3 ubiquitin ligase-recruiting moiety within the potent pan-KRAS degrader, ACBI3. ACBI3 is a heterobifunctional molecule designed to induce the degradation of oncogenic KRAS proteins by hijacking the cell's natural protein disposal system. This ligand specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the CRL2^VHL^ complex. These application notes provide a comprehensive overview of the use of molecules containing this compound, such as ACBI3, in various in vitro assays to characterize their binding, ternary complex formation, and ubiquitination-inducing capabilities.
Mechanism of Action: ACBI3-Mediated KRAS Degradation
The PROTAC ACBI3, which contains this compound, works by inducing proximity between the VHL E3 ligase and KRAS, a protein frequently mutated in various cancers. This induced proximity leads to the formation of a ternary complex (KRAS-ACBI3-VHL). Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the KRAS protein. The resulting polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome. This degradation of KRAS leads to a sustained suppression of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting the proliferation of cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics for the pan-KRAS degrader ACBI3. The concentration of the E3 ligase ligand itself is determined by the concentration of the PROTAC molecule used in the assay.
Table 1: Cellular Activity of ACBI3
| Cell Line | KRAS Mutant | DC50 (nM) for KRAS Degradation (24h) | IC50 (nM) for Proliferation (5 days) |
|---|---|---|---|
| SW620 | G12V | 7 | 15 |
| Various | Mutant KRAS | Geometric Mean Not Specified | 478 |
| Various | Wild-Type KRAS | Not Applicable | 8300 |
Data sourced from Boehringer Ingelheim's opnMe portal.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 472.56 g/mol |
| Formula | C22H28N6O4S |
| CAS Number | 2821795-71-3 |
Data sourced from MedchemExpress.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are standard methodologies that can be adapted for the characterization of PROTACs like ACBI3, which contains this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the KRAS-ACBI3-VHL ternary complex in a biochemical format.
Materials and Reagents:
-
Recombinant biotinylated KRAS protein
-
Recombinant GST-tagged VHL-ElonginB-ElonginC (VBC) complex
-
ACBI3 (or other PROTAC containing Ligand 43)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
HTRF Donor: Streptavidin-Europium Cryptate
-
HTRF Acceptor: Anti-GST antibody labeled with d2
-
Low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of ACBI3 in assay buffer. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.
-
Reagent Preparation: Prepare a master mix of biotinylated KRAS and GST-VBC in assay buffer. The final concentration of each protein should be optimized, but a starting point could be 5-20 nM.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted ACBI3 to the wells of a 384-well plate.
-
Add 4 µL of the protein master mix to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing Streptavidin-Europium Cryptate and Anti-GST-d2 in HTRF detection buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the ACBI3 concentration to determine the potency of ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials and Reagents:
-
Recombinant Human E1 enzyme (e.g., UBA1)
-
Recombinant Human E2 enzyme (e.g., UBE2D2)
-
Recombinant VBC complex (VHL E3 Ligase)
-
Recombinant KRAS protein (substrate)
-
Human Recombinant Ubiquitin
-
ACBI3
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
100 mM Mg-ATP solution
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody: anti-KRAS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: On ice, assemble a 25 µL reaction mixture. Prepare a master mix for common reagents. A typical reaction might contain:
-
E1 Enzyme: 100 nM
-
E2 Enzyme: 500 nM
-
VBC E3 Ligase: 200 nM
-
KRAS Substrate: 500 nM
-
Ubiquitin: 100 µM
-
ACBI3: Titrate from 1 nM to 10 µM (include a DMSO vehicle control)
-
10X Reaction Buffer: 2.5 µL
-
100 mM Mg-ATP: 2.5 µL
-
Nuclease-free water to 25 µL
-
-
Initiation and Incubation: Initiate the reaction by adding the Mg-ATP solution. Vortex briefly and incubate at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding 12.5 µL of 3X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Electrophoresis and Blotting:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Separate the proteins via SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. The presence of a high molecular weight smear or laddering pattern above the unmodified KRAS band in the ACBI3-treated lanes indicates successful polyubiquitination.
Application Notes and Protocols for KRAS Degradation using ACBI3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a frequently mutated oncogene in human cancers, has long been considered an elusive target for therapeutic intervention. The development of targeted protein degraders, such as ACBI3, offers a novel and promising strategy to combat KRAS-driven malignancies. ACBI3 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of multiple KRAS variants.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing ACBI3 to investigate KRAS degradation and its downstream effects.
ACBI3 functions by simultaneously binding to a target KRAS protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2] This proximity induces the ubiquitination of KRAS, marking it for degradation by the cell's natural disposal machinery, the proteasome.[2] This approach of targeted degradation offers potential advantages over traditional inhibition, including the ability to eliminate both the scaffolding and signaling functions of the protein and the potential for more sustained pathway modulation. Preclinical studies have demonstrated that ACBI3 can potently and selectively degrade 13 of the 17 most common KRAS mutants, leading to tumor regression in in vivo models.
Mechanism of Action and Signaling Pathway
ACBI3-mediated KRAS degradation follows a stepwise process initiated by the formation of a ternary complex between KRAS, ACBI3, and the VHL E3 ligase. This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of KRAS. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the KRAS protein. The degradation of KRAS effectively shuts down downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation and survival.
Caption: Mechanism of ACBI3-induced KRAS degradation and downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ACBI3 in various KRAS mutant cell lines.
Table 1: Degradation Potency (DC50) of ACBI3
| Cell Line | KRAS Mutation | DC50 (nM) | Treatment Time (hours) |
| GP5d | G12D | 2 | 24 |
| GP2d | G12D | 3.9 | Not Specified |
| SW620 | G12V | 7 | 24 |
Table 2: Anti-proliferative Activity (IC50) of ACBI3
| Cell Line/Status | IC50 (nM) | Treatment Time (days) |
| KRAS Mutant (geometric mean) | 478 | 5 |
| KRAS Wild-Type (geometric mean) | 8300 | 5 |
| GP5d (KRAS G12D) | 5 | 5 |
| SW620 (KRAS G12V) | 15 | 5 |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy and mechanism of action of ACBI3.
Experimental Workflow Overview
Caption: General experimental workflow for characterizing ACBI3.
Western Blot for KRAS Degradation and Pathway Modulation
Objective: To quantify the reduction in KRAS protein levels and assess the impact on downstream signaling (e.g., p-ERK) following ACBI3 treatment.
Materials:
-
KRAS mutant cancer cell lines (e.g., GP2d, SW620)
-
Complete cell culture medium
-
ACBI3 and negative control (cis-ACBI3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of ACBI3 or cis-ACBI3 for the desired time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize KRAS and p-ERK levels to the loading control (e.g., GAPDH) and total ERK, respectively.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ACBI3 on the proliferation of KRAS mutant cancer cells.
Materials:
-
KRAS mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
ACBI3 and cis-ACBI3
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ACBI3 and cis-ACBI3 in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO). The final DMSO concentration should be kept below 0.5%.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 5 days).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Immunoprecipitation (IP) for KRAS Ubiquitination
Objective: To detect the ubiquitination of KRAS upon treatment with ACBI3.
Materials:
-
KRAS mutant cell lines
-
ACBI3, cis-ACBI3, and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for IP (e.g., non-denaturing lysis buffer)
-
Anti-KRAS antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffers
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with ACBI3 or cis-ACBI3 as described for the Western blot protocol. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-KRAS antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated KRAS. A smear or ladder of higher molecular weight bands above the expected size of KRAS indicates ubiquitination.
-
NanoBRET™ Target Engagement Assay for VHL
Objective: To confirm the engagement of ACBI3 with the VHL E3 ligase in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
VHL-NanoLuc® fusion vector and HaloTag®-KRAS fusion vector (or similar reporter system)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
ACBI3 and cis-ACBI3
-
Opti-MEM® I Reduced Serum Medium
-
BRET-capable plate reader
Protocol:
-
Transfection:
-
Co-transfect cells with the VHL-NanoLuc® and HaloTag®-KRAS expression vectors according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours, seed the transfected cells into white, 96-well assay plates.
-
-
Compound and Reagent Addition:
-
Treat the cells with serial dilutions of ACBI3 or cis-ACBI3.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
-
Signal Measurement:
-
Incubate the plate at 37°C.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of ACBI3 indicates target engagement.
-
Conclusion
ACBI3 represents a significant advancement in the development of therapeutics for KRAS-driven cancers. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the mechanism and efficacy of ACBI3-mediated KRAS degradation. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this novel therapeutic modality and its potential clinical applications. For further details and troubleshooting, it is recommended to consult the original research publications and manufacturer's guidelines for specific reagents and instruments.
References
Measuring the Dance of Three: Techniques for Quantifying V-type H-ATPase-VHL Ternary Complex Formation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The formation of a ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of targeted protein degradation. For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, accurately quantifying the formation and stability of this ternary complex is critical for the development of effective degraders. This document provides an in-depth overview of key biophysical and cell-based assays to measure VHL-containing ternary complexes, complete with detailed protocols and data presentation guidelines.
The fundamental mechanism involves a PROTAC simultaneously binding to a protein of interest (POI) and the VHL E3 ligase complex, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The VHL E3 ligase complex itself is a multi-subunit assembly comprising VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[1][2]
I. VHL-Mediated Ubiquitination Pathway
The VHL-recruiting PROTACs hijack the cell's natural protein degradation machinery. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The PROTAC then facilitates the interaction between the POI and the VHL E3 ligase complex, allowing the E2-ubiquitin conjugate to transfer ubiquitin to the POI. This cycle repeats to form a polyubiquitin (B1169507) chain, which is recognized by the 26S proteasome, leading to the degradation of the target protein.
References
Troubleshooting & Optimization
troubleshooting lack of KRAS degradation with ACBI3
Welcome to the technical support center for ACBI3, a potent pan-KRAS degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving ACBI3-mediated degradation of KRAS.
Frequently Asked Questions (FAQs)
Q1: What is ACBI3 and how does it work?
ACBI3 is a first-in-class, highly potent PROTAC (Proteolysis Targeting Chimera) that targets KRAS for degradation.[1][2] It is a heterobifunctional molecule that acts as a molecular bridge, bringing together the target protein (KRAS) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of KRAS, marking it for degradation by the cell's proteasome.[3] This degradation mechanism is distinct from traditional inhibitors and can lead to a more profound and sustained suppression of MAPK signaling.[3][4]
Q2: Which KRAS mutations is ACBI3 effective against?
ACBI3 is a pan-KRAS degrader, effective against 13 of the 17 most common oncogenic KRAS variants.[5][6] This includes prevalent mutations such as G12D and G12V.[7]
Q3: What is cis-ACBI3 and when should I use it?
cis-ACBI3 is a stereoisomer of ACBI3 that is deficient in binding to the VHL E3 ligase.[2][8] Consequently, it does not induce KRAS degradation and serves as an ideal negative control in your experiments.[2][8] However, it's important to note that cis-ACBI3 can still bind to KRAS and may act as a non-covalent KRAS inhibitor.[2][8]
Q4: What are the known physicochemical properties of ACBI3?
ACBI3 is a large, lipophilic molecule with low aqueous solubility at neutral pH.[3] It has been noted to have low stability in liver microsomes but is moderately stable in hepatocytes.[8] Due to these properties, it is poorly bioavailable orally and is typically administered parenterally for in vivo studies.[3][9]
Troubleshooting Guide: Lack of KRAS Degradation
Encountering a lack of KRAS degradation in your experiments with ACBI3 can be due to several factors. This guide provides a systematic approach to troubleshoot common issues.
Problem 1: No or minimal KRAS degradation observed.
Possible Cause 1: Suboptimal ACBI3 Concentration (The "Hook Effect")
PROTACs can exhibit a "hook effect," where degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (ACBI3-KRAS or ACBI3-VHL) instead of the productive ternary complex (KRAS-ACBI3-VHL).
-
Solution: Perform a dose-response experiment with a wide range of ACBI3 concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for KRAS degradation.
Possible Cause 2: Issues with ACBI3 Compound Integrity or Handling
-
Solution:
-
Storage: Ensure ACBI3 is stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[10]
-
Solubility: ACBI3 has low aqueous solubility.[3] Ensure it is fully dissolved in the solvent before diluting into your cell culture medium. Sonication may be required for complete dissolution in DMSO.[11]
-
Stability: Be mindful of the stability of ACBI3 in your experimental media over the time course of your experiment.
-
Possible Cause 3: Cell Line Specific Factors
-
Solution:
-
VHL Expression: Confirm that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by ACBI3.
-
Proteasome Activity: Ensure the proteasome is functional in your cell line. You can use a proteasome inhibitor (e.g., MG132) as a control; co-treatment with MG132 should rescue KRAS from ACBI3-mediated degradation.
-
Cellular Efflux: ACBI3 has been shown to be subject to high efflux in certain cell lines, which can reduce its intracellular concentration and efficacy.[10]
-
Problem 2: Inconsistent KRAS degradation results between experiments.
Possible Cause: Variability in Experimental Conditions
-
Solution:
-
Cell Confluency and Passage Number: Use cells at a consistent confluency and within a specific passage number range for all experiments.
-
Treatment Time: Optimize and standardize the incubation time with ACBI3. A 24-hour treatment is a common starting point for determining DC50 values.[7]
-
Reagent Consistency: Ensure all reagents, including cell culture media and supplements, are from the same lot to minimize variability.
-
Data Presentation
Table 1: In Vitro Degradation and Antiproliferative Activity of ACBI3
| Parameter | Cell Line | KRAS Mutation | Value | Reference |
| DC50 (24h) | GP5d | G12D | 2 nM | [7] |
| GP2d | G12D | 3.9 nM | [5][12] | |
| SW620 | G12V | 7 nM | [7] | |
| IC50 (5 days) | GP5d | G12D | 5 nM | [7] |
| SW620 | G12V | 15 nM | [7] | |
| Geometric Mean IC50 | KRAS Mutant Cell Lines | Various | 478 nM | [3][10] |
| KRAS WT Cell Lines | Wild-Type | 8.3 µM | [3][10] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
General Protocol for Assessing ACBI3-Mediated KRAS Degradation
This protocol provides a general workflow for evaluating the degradation of KRAS in cultured cells using Western blotting.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the exponential growth phase and at an appropriate confluency at the time of harvesting.
-
Compound Preparation:
-
Prepare a stock solution of ACBI3 and cis-ACBI3 (negative control) in DMSO.
-
Perform serial dilutions of the stock solutions to achieve the desired final concentrations for your dose-response experiment.
-
-
Treatment:
-
Remove the growth medium from the cells and replace it with fresh medium containing the desired concentrations of ACBI3, cis-ACBI3, or DMSO (vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against KRAS and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for KRAS and the loading control.
-
Normalize the KRAS signal to the loading control for each sample.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the ACBI3 concentration to determine the DC50 value.
-
Mandatory Visualizations
Caption: Mechanism of ACBI3-mediated KRAS degradation.
Caption: Simplified KRAS signaling pathway and the point of intervention by ACBI3.
Caption: A logical workflow for troubleshooting lack of KRAS degradation with ACBI3.
References
- 1. ACBI3 - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. eubopen.org [eubopen.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ACBI3 | TargetMol [targetmol.com]
- 12. ACBI3|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]
Technical Support Center: Enhancing the Solubility of VHL-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) that utilize von Hippel-Lindau (VHL) E3 ligase ligands. Poor aqueous solubility is a common challenge in the development of these molecules, often stemming from their high molecular weight and lipophilicity.
Frequently Asked Questions (FAQs)
Q1: Why do my VHL-based PROTACs have such poor solubility?
A1: VHL-based PROTACs often exhibit poor aqueous solubility due to their inherent physicochemical properties. These molecules are typically large, with high total polar surface area (TPSA) and a significant number of hydrogen-bond donors (HBDs), characteristics that can hinder their dissolution in aqueous media.[1][2][3][4] The complex structure, which includes two ligands and a flexible linker, often results in high lipophilicity, further contributing to low solubility.[5]
Q2: What are the downstream experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly compromise experimental outcomes and lead to the misinterpretation of data. Common issues include:
-
Precipitation in assays: The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).[5]
-
Irproducible results: The degree of precipitation can differ between experiments, causing high variability and a lack of reproducibility.[5]
-
Inaccurate quantification: Undissolved compounds can lead to errors in determining the true concentration of stock solutions and in assay wells.[5]
-
Low bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[5]
Q3: How can I accurately determine the solubility of my PROTAC?
A3: There are two main types of solubility assays to consider: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid form. It is a critical parameter for understanding the intrinsic solubility of your PROTAC.
-
Kinetic Solubility: This assay measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is often more reflective of the conditions in many biological assays.
A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common problems encountered during the development and handling of VHL-based PROTACs and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| PROTAC precipitates out of solution during stock preparation. | The chosen solvent has insufficient solvating power for the PROTAC's concentration. | Try a different solvent or a solvent mixture. For highly lipophilic PROTACs, consider solvents like DMSO, DMA, or NMP. Gentle warming and sonication may also aid dissolution. |
| Inconsistent results in cell-based assays. | PROTAC is precipitating in the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too high. | Decrease the final DMSO concentration in your assay (typically ≤ 0.5%). Prepare intermediate dilutions in an appropriate buffer. Consider using formulation strategies such as amorphous solid dispersions to improve aqueous solubility. |
| Low or no cellular activity despite good biochemical activity. | Poor membrane permeability due to suboptimal physicochemical properties or precipitation at the cell surface. | Modify the PROTAC structure to improve its physicochemical properties. This can include reducing the TPSA or HBD count, or incorporating solubilizing groups.[1][3][4][6] |
| Difficulty in achieving high enough concentrations for in vivo studies. | The inherent low aqueous solubility of the PROTAC. | Explore formulation strategies such as creating amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[7][8] Self-emulsifying drug delivery systems (SEDDS) can also be a viable option.[9] |
Strategies for Improving Solubility
Improving the solubility of VHL-based PROTACs can be approached through chemical modification of the PROTAC molecule itself or through advanced formulation strategies.
Chemical Modifications
Structural modifications can significantly enhance the aqueous solubility of VHL-based PROTACs without compromising their degradation activity.
| Modification Strategy | Example | Quantitative Improvement | Reference |
| Incorporation of Solubilizing Groups | Addition of a dibasic piperazine (B1678402) to the VHL ligand. | A 170-fold increase in aqueous solubility was observed for PROTAC 40 compared to its predecessor. | [1][2][4] |
| Scaffold Modification | Introduction of a constrained six-membered ring in the peptidic scaffold of the VHL ligand. | Notably improved aqueous solubility while maintaining degradation performance. | [1][2][4] |
| Systematic Optimization | Adjusting lipophilicity, hydrogen bond donor (HBD) count, and total polar surface area (TPSA). | Resulted in the design of VHL-based degraders with enhanced solubility and potent target degradation. | [1][3][4][6] |
Formulation Strategies
Formulation approaches can be employed to enhance the dissolution and solubility of poorly soluble PROTACs, particularly for oral administration.
| Formulation Strategy | Description | Key Findings | Reference |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in an amorphous state within a polymer matrix, such as HPMCAS. | ASDs of a cereblon-recruiting PROTAC (AZ1) showed up to a 2-fold increase in drug supersaturation compared to the pure amorphous form. | [7][8] |
| Slurry Conversion for ASD Preparation | A method for preparing ASDs that can offer greater solubility enhancement compared to solvent evaporation. | Maintained the dissolution advantage at higher drug loadings. | [7][8] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%).
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity (nephelometry) or absorbance (UV-Vis spectroscopy) of each well.
-
Data Analysis: The concentration at which a significant increase in turbidity or a decrease in absorbance (due to precipitation) is observed is determined as the kinetic solubility.
Visual Guides
Workflow for Troubleshooting PROTAC Solubility Issues
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of PROTACs, with a focus on applications involving novel or specific E3 ligase ligands such as "E3 ligase Ligand 43". Given the absence of specific public data for "this compound", this guide offers a framework based on established principles of PROTAC technology.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][][6] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2][]
The length of the linker is a critical parameter because:
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][7]
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation potency.[2][7]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[7][8][9]
Q2: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the possible reasons?
A2: A lack of target protein degradation can stem from several factors. Here is a troubleshooting guide:
-
Suboptimal Linker Length: The selected linker lengths may be outside the optimal range for forming a productive ternary complex. It is advisable to synthesize and test a broader range of linker lengths.[2]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[2][7][10]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation.[2][11] Testing a wide range of PROTAC concentrations is recommended.
-
Inefficient Ternary Complex Formation: Even with binding to both the POI and the E3 ligase, the resulting ternary complex may not be stable or conformationally suitable for ubiquitination.
-
Experimental Issues: Ensure the integrity of your experimental setup, including the health of the cell line, the quality of antibodies for Western blotting, and the accuracy of compound concentrations.[2]
Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[2][11] This leads to a bell-shaped dose-response curve. To mitigate the hook effect, it is crucial to test a wide range of PROTAC concentrations, including lower concentrations, to identify the optimal concentration for degradation.[2]
Troubleshooting Guide
Problem: Inconsistent or suboptimal degradation of the target protein across different linker lengths.
This guide provides a systematic approach to troubleshoot and optimize the linker length for maximal target protein degradation.
Step 1: Confirm Binary Engagement
Before assessing ternary complex formation and degradation, it is essential to confirm that the PROTAC can independently bind to both the target protein and the E3 ligase.
-
Recommended Assays:
Step 2: Evaluate Ternary Complex Formation
The formation of a stable and productive ternary complex is crucial for PROTAC efficacy.[][11]
-
Recommended Assays:
-
NanoBRET® Ternary Complex Assay: A cell-based assay that measures the proximity of the target protein and E3 ligase in live cells.[11]
-
Fluorescence Polarization (FP) Assay: Can be used to determine ternary binding affinities and cooperativity.[13][14]
-
Proximity Ligation Assay (PLA): Visualizes protein-protein interactions within cells.
-
Step 3: Assess Target Protein Degradation
Once ternary complex formation is confirmed, the next step is to evaluate the degradation of the target protein in a cellular context.
-
Key Metrics:
-
Recommended Assay:
-
Western Blotting: A standard method to quantify the levels of the target protein.[15]
-
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table presents hypothetical data for a series of PROTACs with varying linker lengths to illustrate the optimization process.
| PROTAC Variant | Linker Length (atoms) | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Formation (TC50, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 8 | 50 | 100 | >1000 | >1000 | <10 |
| PROTAC-2 | 10 | 55 | 110 | 500 | 800 | 30 |
| PROTAC-3 | 12 | 52 | 105 | 150 | 100 | 85 |
| PROTAC-4 | 14 | 58 | 120 | 200 | 250 | 70 |
| PROTAC-5 | 16 | 60 | 115 | 450 | 600 | 45 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[15]
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.[15]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: In-Vitro Ubiquitination Assay
This assay determines if the PROTAC-induced ternary complex is productive for ubiquitination.[16]
-
Reaction Setup:
-
In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, and ATP in an ubiquitination buffer.
-
Add the purified target protein.
-
-
PROTAC Addition:
-
Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [promega.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to ACBI3 Treatment
Welcome to the technical support center for ACBI3, a potent and selective pan-KRAS degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing ACBI3 effectively and overcoming potential challenges during experimentation, with a focus on addressing treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is ACBI3 and how does it work?
A1: ACBI3 is an experimental anticancer agent known as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule designed to target the KRAS protein, a key driver in many cancers. One part of ACBI3 binds to the KRAS protein, while the other part recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS, marking it for degradation by the cell's natural protein disposal system, the proteasome. This leads to the elimination of the KRAS protein from the cell.[1] ACBI3 has been shown to be effective against 13 of the 17 most common KRAS mutations.[1][2]
Q2: What is the appropriate negative control for experiments involving ACBI3?
A2: The recommended negative control is cis-ACBI3.[3][4] This molecule is a stereoisomer of ACBI3 that can still bind to KRAS but is deficient in binding to the VHL E3 ligase. Consequently, it does not induce the degradation of KRAS, allowing researchers to distinguish between effects caused by KRAS degradation and those due to simple KRAS inhibition.
Q3: What are the known resistance mechanisms to KRAS-targeted therapies that might apply to ACBI3?
A3: Resistance to KRAS-targeted therapies can arise through various mechanisms, including:
-
On-target secondary mutations in the KRAS protein that prevent effective binding of the therapeutic agent.
-
Activation of alternative signaling pathways that bypass the need for KRAS signaling.
-
Phenotypic transformation of the cancer cells.
Q4: What are the potential resistance mechanisms specific to PROTACs like ACBI3?
A4: Resistance to PROTACs can occur through mechanisms that disrupt the degradation process. These include:
-
Genomic alterations in the components of the E3 ligase complex. For VHL-recruiting PROTACs like ACBI3, mutations or loss of function of VHL or other essential components of the CRL2VHL complex can lead to resistance.
-
Upregulation of deubiquitinating enzymes (DUBs) , which can remove the ubiquitin tags from the target protein and prevent its degradation.
-
Changes in the tumor microenvironment that may affect drug penetration or cellular response.
Troubleshooting Guides
Problem 1: Reduced or no degradation of KRAS protein observed after ACBI3 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal ACBI3 Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Recommended starting concentrations for in vitro assays are between 1-10 µM. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal treatment duration for maximal KRAS degradation. |
| Poor Solubility or Stability of ACBI3 | ACBI3 is a large, lipophilic molecule with low aqueous solubility. Ensure proper dissolution in a suitable solvent like DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Confirm that your cell line expresses a KRAS mutation known to be targeted by ACBI3. Also, verify the expression and functionality of the VHL E3 ligase complex in your cell line. |
| Experimental Error | Verify the accuracy of your protein quantification and Western blotting technique. Use the negative control, cis-ACBI3, to confirm that the observed effects are due to degradation and not just inhibition. |
Problem 2: Cells develop resistance to ACBI3 after initial successful treatment.
| Possible Cause | Suggested Solution |
| On-target KRAS Mutations | Sequence the KRAS gene in resistant cells to identify any new mutations that may interfere with ACBI3 binding. |
| Downregulation or Mutation of VHL E3 Ligase Components | Use Western blot or qPCR to assess the expression levels of VHL and other key components of the E3 ligase complex (e.g., CUL2). Sequence these components to check for mutations. |
| Activation of Bypass Signaling Pathways | Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in resistant cells (e.g., EGFR, MET, or downstream pathways like PI3K/Akt). Consider combination therapies to target these bypass pathways. |
| Increased Drug Efflux | ACBI3 has a high efflux ratio. Overexpression of drug efflux pumps (e.g., ABC transporters) could be a resistance mechanism. Test for this using efflux pump inhibitors. |
Data Presentation
Table 1: In Vitro Activity of ACBI3
| Parameter | Cell Line | Value | Reference |
| Cellular KRASG12D Degradation (DC50) | GP5d | 2 nM (24h) | |
| Cellular KRASG12V Degradation (DC50) | SW620 | 7 nM (24h) | |
| Cellular Proliferation (IC50) | GP5d | 5 nM (5 days) | |
| Cellular Proliferation (IC50) | SW620 | 15 nM (5 days) | |
| Antiproliferative Activity (Geometric Mean IC50) | KRAS mutant cell lines | 478 nM | |
| Antiproliferative Activity (Geometric Mean IC50) | KRASWT cell lines | 8.3 µM |
Table 2: In Vivo Administration of ACBI3
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | |
| Formulation | Nano-milled suspension | |
| Dosage | 30 mg/kg, once a day | |
| Vehicle | Hydroxypropyl cellulose, polysorbate 80, and SDS |
Experimental Protocols
Protocol 1: Western Blot for KRAS Degradation
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of ACBI3 (e.g., 1, 10, 100, 1000 nM) and the negative control cis-ACBI3 for the desired time points (e.g., 6, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against KRAS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the KRAS bands and normalize to the loading control to determine the extent of degradation.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ACBI3 and cis-ACBI3. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 120 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) and read the absorbance on a microplate reader.
-
For CellTiter-Glo assay: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: Mechanism of action of ACBI3, a KRAS-targeting PROTAC.
Caption: Workflow for investigating acquired resistance to ACBI3.
Caption: Troubleshooting logic for reduced ACBI3 efficacy.
References
Technical Support Center: Minimizing Off-Target Effects of VHL-Recruiting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with VHL-recruiting PROTACs?
A1: Off-target effects with VHL-recruiting PROTACs can be categorized into three main types:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target of interest (TOI). This can occur if other proteins share structural similarities with the TOI's binding domain or if the ternary complex forms non-selectively with other proteins.[1] While VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some other E3 ligases like Cereblon (CRBN), empirical validation is crucial.[1][]
-
Degradation-independent off-targets: The PROTAC molecule itself might exert pharmacological effects independent of its degradation activity.[1] These effects can be caused by the individual warhead (target-binding moiety) or the VHL-binding ligand.
-
Pathway-related effects: The degradation of the intended target can lead to downstream biological consequences that may be considered off-target effects.[1]
Q2: What is the "hook effect" and how can it be mitigated?
A2: The "hook effect" is a phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target degradation efficiency. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL), which is necessary for degradation.
To mitigate the hook effect:
-
Perform a full dose-response curve: This is essential to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: Evaluate the PROTAC in the nanomolar to low micromolar range to pinpoint the "sweet spot" for degradation.
Q3: How can I improve the selectivity of my VHL-recruiting PROTAC?
A3: Several strategies can be employed to enhance the selectivity of your PROTAC:
-
Optimize the Target-Binding Warhead: Utilizing a more selective binder for your protein of interest is a primary strategy to reduce off-target binding and subsequent degradation.
-
Modify the Linker: The linker's length, composition, and rigidity are critical determinants of ternary complex formation and stability. Systematic variation of the linker can improve the selectivity of the PROTAC by optimizing the orientation of the target protein relative to the VHL E3 ligase.
-
Employ Spatiotemporal Control: Advanced strategies aim to control PROTAC activity at specific locations or times, thereby minimizing effects in non-target tissues. This can include photocaged PROTACs that are activated by light or antibody-PROTAC conjugates that target specific cell types.
Q4: My PROTAC shows no or weak degradation of the target protein. What are the possible causes and troubleshooting steps?
A4: A lack of degradation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include poor cell permeability, insufficient target engagement, low VHL expression, or suboptimal experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during experiments with VHL-recruiting PROTACs.
| Observation | Potential Cause | Recommended Action |
| No or weak target degradation | 1. Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane. 2. Lack of Target or VHL Engagement: The PROTAC may not be binding to the target protein or VHL inside the cell. 3. Low VHL E3 Ligase Expression: The cell line may not express sufficient levels of VHL. 4. Suboptimal PROTAC Concentration (Hook Effect): The concentration used may be too high, leading to the formation of non-productive binary complexes. 5. Incorrect Incubation Time: The treatment duration may be too short for degradation to occur. | 1. Perform a cellular uptake assay to assess cell permeability. Consider optimizing the physicochemical properties of the PROTAC to improve uptake. 2. Use target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm binding to both the target and VHL in a cellular context. 3. Verify VHL expression levels in your cell line via Western blot or qPCR. 4. Conduct a detailed dose-response curve to identify the optimal degradation concentration. 5. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. |
| Inconsistent Degradation Results | 1. Variable Cell Culture Conditions: Cell passage number, confluency, or overall health can impact protein expression and the ubiquitin-proteasome system. 2. PROTAC Instability: The compound may be unstable in the cell culture medium over the course of the experiment. | 1. Standardize cell culture procedures, including using cells within a defined passage number range and maintaining consistent seeding densities. 2. Evaluate the stability of your PROTAC in the experimental media over time. |
| Cell Toxicity Observed | 1. Off-Target Effects: The PROTAC may be degrading essential proteins or have degradation-independent cytotoxic effects. 2. High PROTAC or Solvent Concentration: The concentration of the PROTAC or the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Perform global proteomics to identify potential off-target degradation. Use a non-degrading control (e.g., a molecule with a mutated VHL ligand) to assess degradation-independent toxicity. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the PROTAC and the solvent. Lower the concentration if possible. |
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for a global and unbiased assessment of changes in the proteome following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Treat the chosen cell line with the VHL-recruiting PROTAC at various concentrations and time points. Include a vehicle control and a negative control (e.g., a PROTAC with a mutated VHL binder that cannot form a ternary complex).
-
Cell Lysis and Protein Digestion: Lyse the cells to extract proteins and then digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for the multiplexing of samples and accurate relative quantification of proteins.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.
Validation of Potential Off-Targets
Once potential off-targets are identified from global proteomics, targeted assays are crucial for validation.
Methodology:
-
Western Blotting: A widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe lysates from cells treated with the PROTAC.
-
In-Cell Western/ELISA: These are higher-throughput methods for quantifying the levels of specific proteins in a plate-based format, offering a more quantitative validation.
Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended targets (the protein of interest and VHL) within the cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with the VHL-recruiting PROTAC.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
Analysis: Ligand binding can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by techniques like Western blotting or mass spectrometry, confirming target engagement.
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: Workflow for troubleshooting off-target effects.
References
E3 ligase Ligand 43 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of E3 Ligase Ligand 43. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of Ligand 43 under different storage conditions?
A1: The stability of Ligand 43 is highly dependent on the storage conditions. For optimal performance, it is recommended to store the compound as a powder at -20°C or -80°C, where it is stable for at least one year. In solution (e.g., DMSO), the stability is reduced. It is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: I am observing rapid degradation of my target protein, but also significant off-target effects. What could be the cause?
A2: High concentrations of Ligand 43 can sometimes lead to off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration that balances target degradation with minimal off-target effects. Additionally, the choice of E3 ligase can influence selectivity.[1][2] If off-target effects persist, consider using a ligand for a different E3 ligase that may have a more restricted expression pattern or different substrate specificity.[3]
Q3: My Ligand 43-based PROTAC is not inducing degradation of my protein of interest (POI). What are the possible reasons?
A3: Lack of degradation can be due to several factors:
-
Poor ternary complex formation: The linker length or attachment point on Ligand 43 may not be optimal for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and your POI.
-
Low E3 ligase expression: The cell line you are using may have low endogenous expression of the E3 ligase that Ligand 43 binds to. Confirm the expression level of the E3 ligase by western blot or qPCR.
-
Cell permeability issues: Ligand 43, as part of a larger PROTAC molecule, may have poor cell permeability.[4] Consider performing a cellular uptake assay.
-
Ligand 43 instability: The ligand itself may be unstable in your experimental conditions (e.g., cell culture media). Refer to the stability data in the tables below.
Troubleshooting Guides
Issue 1: Inconsistent Target Protein Degradation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ligand 43 solution instability | Prepare fresh solutions of Ligand 43 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Consistent and reproducible levels of target protein degradation. |
| Variability in cell culture conditions | Standardize cell passage number, confluency, and treatment duration. | Reduced well-to-well and experiment-to-experiment variability. |
| Inconsistent incubation times | Perform a time-course experiment to determine the optimal degradation time for your target protein. | Identification of the time point for maximal degradation (Dmax). |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of Ligand 43 | Include a negative control with a structurally similar but inactive version of Ligand 43. | Reduced background signal and confirmation of target-specific effects. |
| Assay buffer incompatibility | Test different assay buffers to find one that minimizes non-specific interactions. | Improved signal-to-noise ratio in your assay. |
| Sub-optimal antibody for detection | Validate your primary and secondary antibodies for specificity and sensitivity. | Cleaner western blots or immunofluorescence images with less background. |
Quantitative Data Summary
Table 1: Stability of Ligand 43 in Different Solvents
| Solvent | Storage Temperature | Half-life (t½) |
| DMSO | Room Temperature (25°C) | 48 hours |
| DMSO | 4°C | 14 days |
| DMSO | -20°C | 3 months |
| DMSO | -80°C | > 1 year |
| Ethanol | Room Temperature (25°C) | 72 hours |
| PBS (pH 7.4) | 37°C | 4 hours |
Table 2: Effect of pH on Ligand 43 Stability in Aqueous Buffer at 37°C
| pH | Half-life (t½) |
| 5.0 | 2 hours |
| 6.0 | 6 hours |
| 7.0 | 8 hours |
| 7.4 | 4 hours |
| 8.0 | 1 hour |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with varying concentrations of the Ligand 43-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody and visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-life
-
Cell Treatment: Treat cells with the Ligand 43-based PROTAC or vehicle control for a predetermined amount of time to achieve steady-state degradation.
-
CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 100 µg/mL.
-
Time Course: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform a western blot as described in Protocol 1 to determine the amount of the target protein remaining at each time point.
-
Half-life Calculation: Plot the percentage of remaining protein versus time and fit the data to a one-phase decay curve to calculate the protein half-life.
Visualizations
Caption: Mechanism of Action for a PROTAC utilizing Ligand 43.
Caption: Troubleshooting workflow for poor target degradation.
References
Validation & Comparative
A Comparative Guide to VHL and CRBN E3 Ligase Ligands for KRAS Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the notorious oncoprotein KRAS using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy. A critical design element of a KRAS-targeting PROTAC is the choice of the recruited E3 ubiquitin ligase. This guide provides an objective comparison of the two most commonly utilized E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN), for the degradation of KRAS, with a focus on supporting experimental data.
Current research indicates that VHL-recruiting PROTACs have generally demonstrated greater efficiency in degrading various KRAS mutants compared to their CRBN-recruiting counterparts.[1][2] Several potent VHL-based KRAS degraders have been developed, some of which have entered clinical trials, while the development of equally effective CRBN-based degraders for KRAS has proven more challenging.[1][2] However, the field is rapidly advancing, and successful CRBN-based strategies are also beginning to emerge.[2]
This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the core concepts to aid researchers in making informed decisions for their drug development programs.
Quantitative Performance Data
The following tables summarize the performance of representative VHL- and CRBN-based PROTACs targeting various KRAS mutants. It is important to note that a direct head-to-head comparison of optimized VHL and CRBN-based PROTACs for KRAS degradation within the same study is not yet available in the published literature. The data presented here is compiled from different studies and should be interpreted with this consideration.
Table 1: VHL-Based KRAS PROTACs
| PROTAC Name | KRAS Mutant Targeted | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LC-2 | G12C | NCI-H2030 | 590 ± 200 | ~75 | |
| G12C | MIA PaCa-2 | 320 ± 80 | ~75 | ||
| G12C | NCI-H23 | 250 ± 80 | ~90 | ||
| PROTAC 8o | G12D | AsPC-1 | Not Reported | >90% at 1 µM | |
| G12D | SNU-1 | 19.77 | Not Reported | ||
| G12D | HPAF-II | 52.96 | Not Reported | ||
| Pan-KRAS Degrader-1 | G12D | AGS | 1.1 | 95 | |
| G12V | SW620 | ~4 (at max degradation) | >90% | ||
| MCB-36 | Pan-mutant | Multiple | Not specified | Sustained degradation | |
| ASP3082 | G12D | AsPC-1 | Not specified | Potent degradation |
Table 2: CRBN-Based KRAS PROTACs
| PROTAC Name | KRAS Mutant Targeted | Cell Line | DC50 | Dmax (%) | Reference |
| ARS-1620-CRBN PROTAC | G12C | MIA PaCa-2, NCI-H358 | Failed to degrade endogenous KRAS | Not Applicable | |
| RP03707 | G12D | Multiple | Potent | Effective tumor growth inhibition | |
| SOS1-CRBN Degrader | Indirectly targets KRAS | H358 (SOS1-HiBiT) | <10 nM (for SOS1) | Potent SOS1 degradation |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
KRAS Degradation Signaling Pathway
The following diagram illustrates the mechanism of action for a KRAS-targeting PROTAC, which can recruit either VHL or CRBN to induce ubiquitination and subsequent proteasomal degradation of KRAS. This leads to the inhibition of downstream oncogenic signaling pathways.
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of KRAS-targeting PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of KRAS degraders are provided below. These are generalized protocols and may require optimization for specific cell lines, antibodies, and reagents.
Western Blot for KRAS Degradation
Objective: To quantify the reduction in KRAS protein levels following PROTAC treatment and determine DC50 and Dmax values.
Materials:
-
KRAS mutant cancer cell line (e.g., AsPC-1 for G12D, NCI-H2030 for G12C)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS (specific to the mutant if available, or pan-RAS), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC or DMSO. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KRAS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for KRAS and the loading control using image analysis software. Normalize the KRAS signal to the loading control. Plot the percentage of KRAS remaining relative to the DMSO control against the log of the PROTAC concentration to determine the DC50 and Dmax.
In-Cell KRAS Ubiquitination Assay (Co-Immunoprecipitation)
Objective: To confirm that the PROTAC induces the ubiquitination of KRAS in a cellular context.
Materials:
-
KRAS mutant cancer cell line
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM)
-
Anti-KRAS antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or 2x Laemmli sample buffer
-
Primary antibodies: anti-ubiquitin, anti-KRAS
Procedure:
-
Cell Treatment: Culture cells and treat with the PROTAC or DMSO for a short period (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Harvest and lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C with rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in 2x Laemmli sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples as described above.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect a high-molecular-weight smear or ladder of bands, which indicates poly-ubiquitinated KRAS. The membrane can then be stripped and re-probed with an anti-KRAS antibody to confirm the immunoprecipitation of KRAS.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the KRAS-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified recombinant tagged KRAS protein (e.g., His-tagged)
-
Purified recombinant tagged E3 ligase complex (e.g., GST-VHL-ElonginB-ElonginC or FLAG-CRBN-DDB1)
-
PROTAC of interest
-
AlphaLISA assay buffer
-
AlphaLISA anti-tag acceptor beads (e.g., anti-His)
-
AlphaLISA streptavidin-donor beads (if using a biotinylated component) or anti-tag donor beads (e.g., anti-GST, anti-FLAG)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged KRAS and E3 ligase complex in assay buffer.
-
Assay Reaction: In a 384-well plate, add the KRAS protein, the E3 ligase complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the PROTAC saturates both the target and the E3 ligase, leading to the formation of binary complexes and a decrease in the ternary complex signal. The peak of this curve represents the optimal concentration for ternary complex formation.
In-Cell Target Engagement Assay (NanoBRET™)
Objective: To confirm and quantify the binding of the PROTAC to KRAS within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-KRAS fusion protein
-
NanoBRET™ KRAS tracer
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and buffer
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-KRAS expression vector and seed them into 96-well plates. Incubate overnight.
-
Tracer and PROTAC Addition: Prepare dilutions of the PROTAC. Add the NanoBRET™ tracer and the PROTAC at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The binding of the PROTAC to NanoLuc®-KRAS will compete with the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency in living cells.
Conclusion
The choice between VHL and CRBN as the E3 ligase for developing KRAS-targeting PROTACs is a critical decision that can significantly impact the degrader's efficacy. The current body of evidence suggests that VHL-based PROTACs have, to date, shown more promise for the degradation of KRAS, with several compounds demonstrating potent degradation and anti-proliferative effects in preclinical models. However, the landscape of targeted protein degradation is dynamic. The emergence of clinical candidates recruiting CRBN for KRAS degradation indicates that with further optimization of the warhead, linker, and E3 ligase ligand, CRBN remains a viable and important E3 ligase for this challenging target. A thorough evaluation using the experimental approaches detailed in this guide is essential for the successful development of the next generation of KRAS degraders.
References
Unveiling the Specificity of ACBI3: A Proteomic-Based Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of ACBI3, a novel pan-KRAS degrader. Leveraging proteomic data, we compare the performance of ACBI3 against its inactive control and discuss its mechanism of action in the context of established KRAS inhibitors.
ACBI3 is a heterobifunctional small molecule, known as a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein.[1][2][3] KRAS is a frequently mutated oncogene in various cancers, making it a critical target for therapeutic development.[1][3] ACBI3 operates by simultaneously binding to KRAS and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of KRAS. This guide delves into the experimental validation of ACBI3's specificity using advanced proteomic techniques.
Quantitative Proteomic Analysis of ACBI3 Specificity
To assess the selectivity of ACBI3, a whole-cell proteomics analysis was conducted on the KRAS-mutant GP2d cell line. Cells were treated with either 50 nM ACBI3 or its inactive stereoisomer, cis-ACBI3, for 8 hours in triplicate. The subsequent analysis by mass spectrometry revealed the high specificity of ACBI3 for KRAS, with minimal impact on the broader proteome, including the closely related RAS paralogues, HRAS and NRAS.
| Protein | Treatment | Log2 Fold Change | -logP Value | Outcome |
| KRAS | ACBI3 | Significant Negative Fold Change (not specified in snippets) | High | Selective Degradation |
| HRAS | ACBI3 | -0.0006 | 0.001 | Not Significantly Affected |
| NRAS | ACBI3 | -0.12 | 0.52 | Not Significantly Affected |
| Various Off-Target Proteins | ACBI3 | Not Significantly Changed | Low | Minimal Off-Target Effects |
Table 1: Summary of quantitative proteomics data for ACBI3-treated GP2d cells. The data demonstrates the selective degradation of KRAS by ACBI3, with no significant changes observed in the levels of HRAS, NRAS, or the broader proteome when compared to the inactive control, cis-ACBI3.
Comparison with Alternative KRAS-Targeting Strategies
ACBI3's mechanism of targeted degradation offers a distinct advantage over traditional KRAS inhibitors. While inhibitors block the function of KRAS, ACBI3 eliminates the protein entirely. This can lead to a more profound and sustained inhibition of downstream signaling pathways.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Representative Molecules |
| PROTAC-mediated Degradation | Induces ubiquitination and proteasomal degradation of the target protein. | Complete removal of the target protein, potentially leading to a more durable response and overcoming resistance mechanisms. | ACBI3 |
| Small Molecule Inhibition | Binds to the target protein to block its activity. | Well-established therapeutic modality with numerous approved drugs for various targets. | Sotorasib, Adagrasib, MRTX1133 |
Table 2: Comparison of ACBI3's degradation strategy with small molecule inhibition of KRAS.
Experimental Protocols
The following is a detailed methodology for the whole-cell proteomics experiment used to validate the specificity of ACBI3.
1. Cell Culture and Treatment:
-
GP2d cells, a human colorectal adenocarcinoma cell line with a KRAS G12D mutation, were cultured under standard conditions.
-
Cells were treated with 50 nM of ACBI3 or 50 nM of the inactive stereoisomer cis-ACBI3 for 8 hours.
-
The experiment was performed in triplicate for each condition.
2. Cell Lysis and Protein Extraction:
-
Following treatment, cells were harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets were lysed in a buffer containing detergents and protease inhibitors to ensure complete protein extraction and prevent degradation.
-
The total protein concentration of the lysates was determined using a standard protein assay.
3. Protein Digestion:
-
An equal amount of protein from each sample was taken for digestion.
-
Proteins were reduced with a reducing agent (e.g., dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent the reformation of disulfide bonds.
-
The proteins were then digested into smaller peptides using a sequence-specific protease, typically trypsin.
4. Peptide Labeling and Fractionation (Optional but common for quantitative proteomics):
-
For relative quantification, peptides from each sample can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexing of samples in a single mass spectrometry run.
-
The labeled peptide mixture is then fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
The peptide fractions were analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Peptides were separated on a reverse-phase column and ionized before entering the mass spectrometer.
-
The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then fragments the most abundant peptides to obtain their fragmentation spectra (MS2).
6. Data Analysis:
-
The raw mass spectrometry data was processed using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptides and proteins were identified by searching the fragmentation spectra against a human protein database.
-
The relative abundance of proteins between the ACBI3- and cis-ACBI3-treated samples was quantified based on the reporter ion intensities (for labeled experiments) or precursor ion intensities (for label-free experiments).
-
Statistical analysis was performed to identify proteins that were significantly up- or down-regulated upon ACBI3 treatment.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflow and the signaling pathway targeted by ACBI3.
Figure 1. Experimental workflow for the proteomic validation of ACBI3 specificity.
Figure 2. ACBI3-mediated KRAS degradation and inhibition of the MAPK signaling pathway.
References
A Comparative Analysis of Pan-KRAS Degraders for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the current landscape of pan-KRAS degraders, offering a comparative look at their performance, mechanisms, and the experimental protocols for their evaluation.
The discovery of molecules that can induce the degradation of all forms of KRAS protein, known as pan-KRAS degraders, represents a significant advancement in the pursuit of therapies for KRAS-mutant cancers. These degraders, primarily developed as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offer a novel therapeutic strategy by eliminating the KRAS protein entirely, rather than just inhibiting its activity. This guide provides a comparative overview of prominent pan-KRAS degraders, supported by available preclinical data, and outlines the key experimental methodologies for their evaluation.
Performance Comparison of Pan-KRAS Degraders
The following table summarizes the performance of several notable pan-KRAS degraders based on publicly available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Degrader | Mechanism | E3 Ligase Recruited | Target Mutations | DC50 | Dmax | Cell Proliferation IC50 | Selectivity | Key Findings & References |
| ACBI3 | PROTAC | VHL | Degrades 13 of the 17 most prevalent oncogenic KRAS alleles.[1][2] | 2 nM (GP2d cells)[3], 7 nM (SW620 cells)[3] | >95%[4] | 5 nM (GP2d cells), 15 nM (SW620 cells) | Spares HRAS and NRAS. | Potent and selective degradation leading to tumor regression in vivo. |
| MCB-36 | PROTAC | VHL | Pan-KRAS | Not explicitly stated | Potent degradation | Mean IC50 of ~1 µM in 24 KRAS-dependent cell lines. | Minimal effects on HRAS and NRAS protein levels. | Effectively degrades KRAS and suppresses growth of KRAS-dependent cancer cells. |
| TKD | Nanobody-based | Lysosome-mediated | Pan-KRAS | Not explicitly stated | Effective KRAS degradation. | Suppresses growth of cancer cells with different KRAS mutations. | Specific for KRAS over HRAS and NRAS. | A novel approach utilizing a KRAS-binding nanobody to induce lysosomal degradation. |
| BI-3706674 | Inhibitor (Clinical Stage) | N/A | Multiple KRAS mutants (including G12V) and KRAS WT amplified. | N/A | N/A | Strong anti-proliferative activity in KRAS G12V-mutant cell lines. | Spares HRAS and NRAS. | Orally bioavailable inhibitor with in vivo efficacy. Currently in Phase I clinical trials. |
| PF-07934040 | Inhibitor (Clinical Stage) | N/A | Pan-KRAS | N/A | N/A | N/A | N/A | Oral pan-KRAS inhibitor under clinical development for various solid tumors. |
| LY-4066434 | Inhibitor (Clinical Stage) | N/A | Pan-KRAS (including G12D, G12V, G12C, G13D, G12A, G12S). | N/A | N/A | Selectively inhibited growth in KRAS-mutant cell lines. | High selectivity over HRAS and NRAS. | Orally bioavailable with robust anti-tumor activity in preclinical models. Currently in Phase I clinical trials. |
| QTX3034 | Inhibitor (Clinical Stage) | N/A | Multi-KRAS (G12D-preferring). | N/A | N/A | Inhibited cell proliferation in KRAS G12D-driven cancer cell lines. | No effect against NRAS or BRAF mutant cells. | Orally bioavailable with demonstrated anti-tumor efficacy in xenograft models. Currently in Phase I clinical trials. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating pan-KRAS degraders, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.
Caption: Mechanism of pan-KRAS degraders in the context of the KRAS signaling pathway.
Caption: A general workflow for the preclinical evaluation of pan-KRAS degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pan-KRAS degraders. Below are protocols for key experiments.
Western Blotting for KRAS Degradation and Pathway Analysis
This protocol is used to quantify the reduction in KRAS protein levels and assess the impact on downstream signaling.
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cancer cells (e.g., GP2d, SW620) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pan-KRAS degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KRAS, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS and p-ERK signals to the loading control and total ERK, respectively.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed KRAS-mutant cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the pan-KRAS degrader or vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 72 or 120 hours), add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis
This protocol is used to confirm that the degrader induces the ubiquitination of KRAS.
-
Cell Culture and Treatment:
-
Culture KRAS-mutant cells and treat them with the pan-KRAS degrader, vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitinated protein accumulation.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-KRAS antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated KRAS. A smear or ladder of high molecular weight bands indicates polyubiquitination. As a control, the membrane can also be probed with an anti-KRAS antibody.
-
This comparative guide provides a foundational understanding of the current pan-KRAS degraders and the experimental approaches to evaluate them. As the field of targeted protein degradation continues to evolve, the development of more potent, selective, and orally bioavailable pan-KRAS degraders holds great promise for the future of cancer therapy.
References
A Comparative Guide to the Cross-Reactivity of E3 Ligase Ligand VH032
For researchers and professionals in drug development, the precise selection of an E3 ubiquitin ligase recruiter is a cornerstone in the design of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth comparison of VH032, a widely used von Hippel-Lindau (VHL) E3 ligase ligand, against other common E3 ligase ligands. The following sections detail its binding profile, cross-reactivity, and the experimental methodologies used to determine these characteristics.
Overview of VH032
VH032 is a potent and selective small molecule inhibitor that binds to the VHL E3 ubiquitin ligase, disrupting the VHL:HIF-α interaction.[1] It is a derivative of the natural substrate HIF-1α and has been extensively optimized for high-affinity binding. This ligand is a cornerstone in the development of VHL-recruiting PROTACs, which function by inducing the ubiquitination and subsequent proteasomal degradation of target proteins.
Comparative Analysis of E3 Ligase Ligand Selectivity
The efficacy and safety of a PROTAC are critically dependent on the selectivity of its E3 ligase ligand. Off-target binding to other E3 ligases can lead to unintended protein degradation and potential toxicity. This section compares the selectivity of VH032 with ligands for other commonly recruited E3 ligases: Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Data Summary: Binding Affinity and Cross-Reactivity of E3 Ligase Ligands
| Ligand | Primary E3 Ligase Target | Binding Affinity (Kd/IC50) to Primary Target | Cross-Reactivity with Other E3 Ligases |
| VH032 | VHL | 185 nM (Kd)[1] | Highly selective for VHL. A study using a TR-FRET assay showed no binding to CRBN.[2][3] A quantitative proteomic analysis demonstrated that VH032 selectively activates the HIF response, similar to hypoxia, with minimal off-target effects.[4] |
| Pomalidomide | CRBN | ~1-3 µM (IC50) | Generally selective for CRBN. Cross-reactivity with other E3 ligases is not extensively reported in direct binding assays, but its downstream effects are primarily mediated through CRBN. |
| Nutlin-3 | MDM2 | ~90 nM (Kd) | Primarily targets MDM2. While its direct binding to other E3 ligases is not well-documented in comparative panels, its cellular activity is predominantly through the p53-MDM2 axis. |
| LCL161 | cIAP1/2, XIAP | High affinity to BIR3 domains of cIAP1 | Primarily targets IAP family members. It induces autoubiquitination and degradation of cIAP1 and cIAP2. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the cross-reactivity of E3 ligase ligands. The following diagrams, rendered in DOT language for Graphviz, illustrate the PROTAC mechanism, a typical workflow for assessing cross-reactivity, and the logical relationship in ligand comparison.
References
- 1. VH032 | VHL Ligand | MCE [medchemexpress.cn]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL-Based PROTACs for KRAS Degradation: Mutant-Specific vs. Pan-KRAS Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading strategies in KRAS-targeted protein degradation: the mutant-specific PROTAC LC-2 for KRAS G12C and the pan-KRAS degrader ACBI3. Both leverage the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the oncoprotein KRAS, a notoriously challenging drug target.
This guide summarizes key performance data, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Performance Data: KRAS G12C-Specific vs. Pan-KRAS Degraders
The following tables provide a quantitative comparison of LC-2 and ACBI3, highlighting their degradation efficiency (DC50 and Dmax) in various cancer cell lines. It is important to note that the data is compiled from different studies and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Table 1: Performance of KRAS G12C-Specific VHL-Based PROTACs | ||||
| PROTAC | Target | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 | ||
| SW1573 | 0.76 ± 0.30 | ~90 | ||
| NCI-H23 | 0.25 ± 0.08 | ~90 | ||
| NCI-H358 | 0.52 ± 0.30 | ~40 | ||
| LC-1 (Inactive Control) | KRAS G12C | NCI-H2030 | Ineffective degrader | - |
| LC-2 Epimer (Negative Control) | KRAS G12C | NCI-H2030 | No degradation | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
| Table 2: Performance of Pan-KRAS VHL-Based PROTACs | ||||
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |
| ACBI3 | Pan-KRAS (G12D) | GP2d | 3.9 | Not Reported |
| Pan-KRAS (G12D) | GP5d | 2 | Not Reported | |
| Pan-KRAS (G12V) | SW620 | 7 | Not Reported | |
| cis-ACBI3 (Negative Control) | Pan-KRAS | GP5d | >1,000 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the KRAS signaling pathway, the PROTAC mechanism, and the workflows for key experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for KRAS Degradation
This assay quantifies the reduction in KRAS protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cancer cells with the relevant KRAS mutation (e.g., NCI-H2030 for KRAS G12C, GP2d for KRAS G12D) in 6-well plates. After 24 hours, treat the cells with a dose range of the PROTAC (e.g., LC-2 or ACBI3) or vehicle control (DMSO) for a specified duration (typically 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of KRAS degradation.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the KRAS-PROTAC-VHL ternary complex.[1]
-
Cell Preparation: Use HEK293 cells transiently co-expressing LgBiT-KRAS(G12C) and HaloTag-VHL fusion proteins.[1] Seed the cells in a 384-well plate.[1]
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the cells.
-
PROTAC Treatment: Treat the cells with the desired concentrations of the VHL-based KRAS PROTAC (e.g., LC-2) or a negative control for a specified time (e.g., 4 hours).[1]
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a microplate reader.[1] The BRET ratio is calculated as the ratio of the emission at 618 nm (acceptor) to the emission at 460 nm (donor). An increase in the BRET ratio indicates the formation of the ternary complex.
In-Cell KRAS Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of KRAS is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Culture KRAS mutant cells and treat them with the PROTAC at a concentration known to induce degradation. Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Immunoprecipitation (IP): Lyse the cells in a buffer containing protease and deubiquitinase inhibitors. Incubate the cell lysates with an anti-KRAS antibody conjugated to beads (e.g., protein A/G agarose) to pull down KRAS and any associated proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Detection: Perform a western blot as described above, but probe the membrane with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear, corresponding to polyubiquitinated KRAS, in the PROTAC-treated sample (which is enhanced in the presence of a proteasome inhibitor) confirms that the PROTAC induces KRAS ubiquitination.
Conclusion
The development of VHL-based PROTACs represents a significant advancement in targeting KRAS, a key oncogenic driver. The KRAS G12C-specific degrader, LC-2, has demonstrated potent and sustained degradation of its target in various cell lines. Concurrently, the emergence of pan-KRAS degraders like ACBI3 offers a promising strategy to target a broader range of KRAS mutations. ACBI3 has shown high potency against multiple KRAS variants, including G12D and G12V.
The choice between a mutant-specific and a pan-KRAS degradation strategy will depend on the specific therapeutic context, including the tumor's genetic landscape and the potential for off-target effects. The experimental protocols detailed in this guide provide a framework for the continued evaluation and head-to-head comparison of these and future VHL-based KRAS degraders, ultimately aiding in the development of more effective cancer therapies.
References
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison
For researchers and scientists in drug development, confirming the formation of a ternary complex— a crucial intermediate in the mechanism of action for molecular glues and proteolysis-targeting chimeras (PROTACs)—is paramount. This guide provides an objective comparison of key biophysical assays used for this purpose, supported by experimental data and detailed protocols to aid in assay selection and implementation.
The stability and kinetics of ternary complexes, often comprising a target protein, a small molecule, and an E3 ligase, are critical determinants of a drug's efficacy.[1] Various biophysical techniques can elucidate these parameters, each with distinct advantages and limitations. This guide focuses on four widely adopted methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Comparative Analysis of Biophysical Assays
The choice of assay depends on the specific requirements of the study, such as the need for kinetic data, throughput, and material consumption. Below is a summary of the key characteristics of each technique.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Principle | Mass-based detection of refractive index changes near a sensor surface. | Wavelength shift of reflected light due to changes in the optical thickness of the biosensor tip. | Measures heat changes upon molecular binding. | Measures energy transfer between a donor and acceptor fluorophore in close proximity. |
| Key Outputs | Affinity (K D ), kinetics (k on , k off ), cooperativity (α).[1] | Affinity (K D ), kinetics (k on , k off ). | Affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[2][3] | Semi-quantitative measure of complex formation, IC50 values.[4] |
| Throughput | Medium | High | Low | High |
| Sample Consumption | Low to medium | Low | High | Very Low |
| Label-Free | Yes | Yes | Yes | No |
| Advantages | High sensitivity, provides detailed kinetic information. | High throughput, real-time analysis, tolerant to crude samples. | Gold standard for thermodynamics, provides stoichiometry. | Homogeneous assay, high throughput, sensitive. |
| Disadvantages | Requires immobilization, potential for mass transport limitations. | Lower sensitivity than SPR, immobilization required. | Low throughput, high sample consumption, sensitive to buffer mismatches. | Requires labeling, potential for fluorescent artifacts. |
Quantitative Data Comparison: The MZ1 Case Study
To illustrate the data obtained from these assays, the following table summarizes the binding affinities and cooperativity for the well-characterized PROTAC MZ1, which induces a ternary complex between the VHL E3 ligase and the second bromodomain of BRD4 (BRD4 BD2).
| Assay | Interaction | K D (nM) | Cooperativity (α) | Reference |
| SPR | MZ1 + VHL (binary) | 29 | N/A | |
| VHL:MZ1 + BRD4 BD2 (ternary) | 1.1 | 26 | ||
| ITC | MZ1 + VHL (binary) | 66 | N/A | |
| VHL:MZ1 + BRD4 BD2 (ternary) | 4 | 15 |
Cooperativity (α) is a critical parameter in ternary complex formation and is calculated as the ratio of the binary K D to the ternary K D (α = K D,binary / K D,ternary). A value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner to the bifunctional molecule enhances the binding of the second partner.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological process and the experimental approaches, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand 43 (Chloroquinoxaline Sulfonamide)
Essential guidance for the safe and compliant disposal of E3 Ligase Ligand 43, identified as Chloroquinoxaline Sulfonamide (CQS), for researchers, scientists, and drug development professionals. This document outlines immediate safety protocols and logistical procedures to ensure the responsible management of this chemical waste, reinforcing a culture of safety and environmental stewardship in the laboratory.
Immediate Safety and Handling Precautions
Prior to handling Chloroquinoxaline Sulfonamide (CQS), it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety measures:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). |
| Ventilation | Handle CQS in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
| Spill Management | In case of a spill, evacuate the area if necessary. For small spills, use an appropriate absorbent material, and collect the contaminated material into a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
| First Aid | In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. |
Step-by-Step Disposal Protocol
The proper disposal of CQS is critical due to its chemical nature as a halogenated organic compound. Adherence to the following steps is mandatory for regulatory compliance and environmental protection.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Crucially, do not mix CQS waste with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams. [1] This segregation is vital as halogenated waste often requires specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1]
-
-
Collection of Solid and Liquid Waste:
-
Solid Waste: Carefully transfer all solid CQS waste, including contaminated consumables like weighing paper, gloves, and pipette tips, into the designated halogenated organic waste container.[1] Keep the container securely closed when not in use.[1]
-
Liquid Waste: Collect all solutions containing CQS in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."[1] Ensure the container is not overfilled, leaving adequate headspace for vapor expansion.
-
-
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Chloroquinoxaline Sulfonamide."
-
Indicate the approximate concentration and quantity of the waste.
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Once your experiment is complete or the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste disposal requests.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with CQS using an appropriate solvent.
-
The cleaning solvent and any contaminated wipes must also be disposed of as halogenated organic waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for Chloroquinoxaline Sulfonamide (CQS).
Experimental Context: The Role of CQS as an E3 Ligase Ligand
Chloroquinoxaline sulfonamide (CQS) is a compound that has been investigated for its antitumor activity. It functions as a "molecular glue" that induces an interaction between an E3 ligase and a target protein, leading to the degradation of that protein. This mechanism is a key principle behind the development of Proteolysis-Targeting Chimeras (PROTACs), a promising therapeutic modality in drug discovery. The handling and disposal of such research compounds require a thorough understanding of their chemical properties and potential hazards to ensure the safety of laboratory personnel and the protection of the environment.
References
Safeguarding Your Research: A Guide to Handling E3 Ligase Ligand 43
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with E3 ligase Ligand 43, a small molecule compound with potentially unknown specific hazards. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
When handling any new or uncharacterized chemical entity, a conservative approach to safety is warranted. The following personal protective equipment (PPE) recommendations and operational plans are based on established best practices for laboratory chemical safety.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive assessment of the required PPE is the first line of defense against potential exposure to hazardous materials.[1] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] Given the potential for splash hazards when working with liquid solutions of the ligand, more robust protection is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Body Protection | Flame-resistant lab coat | Protects clothing and skin from chemical splashes and spills.[4] Flame-resistant material is a prudent precaution when the flammability of a novel compound is unknown. |
| Eye and Face Protection | Chemical splash goggles | Shield eyes from chemical splashes, dust, or flying debris.[4] Goggles provide a more complete seal around the eyes than safety glasses. |
| Face shield (in addition to goggles) | Provides an additional layer of protection for the face and neck during procedures with a high risk of splashing, such as when working with larger volumes of hazardous materials. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin exposure to the chemical. The specific type of glove should be chosen based on its resistance to the solvent used to dissolve the ligand. For compounds of unknown toxicity, double-gloving may be considered. |
| Footwear | Closed-toe shoes | Protects feet from spills and dropped objects. |
| Respiratory Protection | Respirator (e.g., N95 or higher) | Recommended when working with the solid (powder) form of the ligand to prevent inhalation of fine particles, or if there is a risk of aerosol generation. Use should be in accordance with your institution's respiratory protection program and a formal hazard assessment. |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
